1-benzylpyrrolidine-3-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDUQNUBMAYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404946 | |
| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-18-0 | |
| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxylic Acid
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of this compound. This versatile compound serves as a crucial building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.
Physicochemical Properties
This compound is a chiral molecule that exists as (R) and (S) enantiomers, as well as a racemic mixture. Its fundamental properties are summarized below. The data presented often refers to a specific enantiomer, which is noted where applicable.
Data Summary
The quantitative physicochemical properties of this compound are detailed in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Notes / Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| CAS Number | 5731-18-0 (Racemate) | |
| 161659-80-9 ((S)-enantiomer) | [1] | |
| 1082055-65-9 ((R)-enantiomer HCl salt) | [2] | |
| Appearance | White to yellowish solid | For (S)-enantiomer.[1] |
| Melting Point | 79-83 °C | For (S)-enantiomer.[1] |
| Boiling Point | 343.1 ± 35.0 °C | Predicted value.[1] |
| Density | 1.205 ± 0.06 g/cm³ | Predicted value.[1] |
| pKa | 3.83 ± 0.20 | Predicted value.[1] |
| Flash Point | 161.3 °C | [1] |
| Vapor Pressure | 2.76 x 10⁻⁵ mmHg at 25°C | [1] |
| Solubility | Readily soluble in organic solvents. | General solubility for carboxylic acids.[1][3] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is crucial for their application in pharmaceuticals. Asymmetric hydrogenation is a key method for achieving high enantiomeric purity.
General Synthesis Workflow
The following diagram outlines a generalized workflow for the enantioselective synthesis of this compound derivatives, based on established protocols for related structures.[4][5]
Caption: Generalized workflow for the enantioselective synthesis of this compound.
Detailed Experimental Protocol: Enantioselective Hydrogenation
This protocol is adapted from the synthesis of structurally related (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids.[4][5]
-
Reactor Setup: A high-pressure autoclave (e.g., Hastelloy C4, 2-L) is charged with the starting material, 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (approx. 86 mmol), a chiral ruthenium catalyst such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (S/C ratio ~1000-2000), and a suitable solvent like methanol (approx. 0.9 L) under an inert argon atmosphere.
-
Hydrogenation: The autoclave is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 40 bar). The reaction mixture is stirred and heated to a controlled temperature (e.g., 30°C) for a duration sufficient to ensure high conversion (e.g., 18 hours). The temperature may be subsequently increased (e.g., to 60°C) for a shorter period (e.g., 2 hours) to drive the reaction to completion.
-
Work-up and Isolation: After cooling and carefully releasing the pressure, the resulting product suspension is typically evaporated to dryness.
-
Purification: The crude product can be purified by adjusting the pH of an aqueous solution to make it alkaline, followed by extraction with an organic solvent to remove catalyst residues. The desired product is then precipitated from the aqueous layer by adjusting the pH to its isoelectric point.
Biological Activity and Applications in Drug Development
This compound and its derivatives are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structure, which allows for precise orientation of functional groups for interaction with biological targets.[6]
Key Applications:
-
Neurological Disorders: It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[2][7]
-
Analgesics and Anti-inflammatory Agents: The scaffold is utilized in the design of novel pain and inflammation modulators.[7][8]
-
Metabolic Diseases: Derivatives have shown significant potential in treating metabolic disorders like type 2 diabetes.[6]
Mechanism of Action: PPAR Agonism
Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptors PPARα and PPARγ.[6] These nuclear receptors are critical regulators of lipid and glucose metabolism.
-
PPARα Activation: Primarily lowers triglyceride levels.
-
PPARγ Activation: Improves insulin sensitivity and lowers blood glucose.
The dual agonism of these compounds makes them promising candidates for treating type 2 diabetes by simultaneously addressing dyslipidemia and hyperglycemia.[6]
Caption: Signaling pathway for PPARα/γ agonism by this compound derivatives.
Safety and Handling
This compound is classified as an acute toxicant (oral) and a potential skin sensitizer. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place, typically between 2-8°C.[1]
References
- 1. (3S)-1-Benzylpyrrolidine-3-carboxylic acid [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride: A Technical Guide for Drug Development
Introduction: (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of pyrrolidine, a privileged scaffold in drug discovery, its rigid, three-dimensional structure is ideal for exploring pharmacophore space.[1] This compound serves as a crucial intermediate in the stereoselective synthesis of complex, biologically active molecules.[2] Its inherent chirality, coupled with the functional handles of a secondary amine and a carboxylic acid, provides a versatile platform for creating diverse molecular architectures, particularly for therapeutics targeting neurological disorders.[2][3]
This technical guide outlines the physicochemical properties, core applications, and synthetic utility of (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride, providing researchers and drug development professionals with a comprehensive overview of its role in modern pharmaceutical science.
Physicochemical Properties
The fundamental properties of (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride are summarized below. This data is essential for its application in synthesis and as an analytical standard.[3]
| Property | Value | Reference(s) |
| CAS Number | 1082055-65-9 | [3] |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | [3] |
| Molecular Weight | 241.72 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥ 99% | [3] |
| Storage Conditions | 0-8 °C | [3] |
Core Applications in Drug Discovery and Research
(R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is not typically an active pharmaceutical ingredient (API) itself but is a high-value starting material and intermediate.
-
Chiral Building Block: Its primary application is as a chiral building block for the synthesis of enantiomerically pure compounds.[3] The pyrrolidine ring is a core component of numerous drugs, and using a pre-existing chiral scaffold like this compound avoids the need for complex asymmetric synthesis or costly chiral resolution steps later in the synthetic sequence.[2]
-
Intermediate for Neurological Drugs: The compound is a key intermediate in the development of pharmaceuticals targeting neurological disorders.[3] Its structure allows for the modulation of receptor activity, making it a promising scaffold for drugs aimed at treating conditions like depression and anxiety or enhancing cognitive function.[3]
-
Biochemical Research: Researchers utilize this compound and its derivatives to investigate neurotransmitter systems, contributing to a deeper understanding of brain function and the mechanisms of mental health conditions.[3]
-
Analytical Reference Standard: Due to its stable, pure form, it can be used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) to ensure the accurate quantification of related compounds in complex mixtures.[3]
The logical flow from this chiral building block to a final drug candidate is a foundational concept in modern medicinal chemistry.
Synthetic Utility and Experimental Protocols
The synthetic power of (R)-1-benzylpyrrolidine-3-carboxylic acid and related structures comes from the orthogonal reactivity of the secondary amine and carboxylic acid groups. The amine is typically protected before the carboxylic acid is modified (e.g., via amide coupling), or vice-versa.
Representative Experimental Protocol: Synthesis of a Related Pyrrolidine Derivative
Workflow Overview: This synthesis involves the activation of a hydroxyl group via mesylation, followed by its displacement with ammonia to install the amine group with an inversion of stereochemistry.
Step 1: Preparation of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester [4]
-
Dissolve 34.1 g of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate and 29.2 ml of triethylamine in 300 ml of ethyl acetate under an argon atmosphere.
-
Cool the solution to 0-5°C.
-
Add a solution of 3.91 ml of mesyl chloride in 20 ml of ethyl acetate dropwise over 30 minutes.
-
Stir the resulting suspension at 0-5°C for 1.5 hours, followed by stirring at room temperature for 16 hours.
-
Dilute the suspension with 150 ml of water and stir for 10 minutes.
-
Separate the organic phase and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate the filtrate to yield the mesylated intermediate (50.4 g).
Step 2: Preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate [4]
-
Place 5.0 g of the mesylated intermediate from Step 1 into a high-pressure autoclave.
-
Evacuate the autoclave and backfill with argon four times.
-
Cool the vessel in an acetone/CO₂ bath.
-
Introduce liquid ammonia into the autoclave.
-
Heat the reaction to 150°C, reaching a pressure of 1.32 x 10⁷ Pa.
-
Stir the reaction mixture for 2 hours under these conditions.
-
After cooling the autoclave, take up the residue in methylene chloride.
-
Filter the resulting suspension and concentrate the filtrate to yield the final product as a pale yellow oil (3.32 g, enantiomeric excess of 97%).
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Probing the Pharmacological Landscape of the 1-Benzylpyrrolidine-3-Carboxylic Acid Scaffold: A Technical Overview of Derivative Mechanisms
For Immediate Release
While 1-benzylpyrrolidine-3-carboxylic acid is a well-established and versatile scaffold in medicinal chemistry, a comprehensive review of available scientific literature reveals a notable absence of data concerning its intrinsic mechanism of action. Its primary utility lies in its role as a foundational molecular framework for the synthesis of a diverse array of pharmacologically active derivatives. This technical guide consolidates the current understanding of the mechanisms of action for key derivatives of this compound, providing researchers, scientists, and drug development professionals with a detailed overview of the therapeutic potential unlocked by this versatile chemical entity.
Dopamine D2 Receptor Antagonism: A Key to Neuroleptic Potential
A significant derivative, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide, has been identified as a potent antagonist of the dopamine D2 receptor. This finding is critical for the development of novel antipsychotic agents.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd) |
| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide | Dopamine D2 | 0.04 nM[1] |
Experimental Protocols
In Vitro Competitive Binding Assay: The binding affinity of the test compound for dopamine D2 receptors was determined using a competitive binding assay with [3H]spiperone as the radioligand. The experiments were conducted using rat striatal synaptosomal membranes. The assay buffer contained Tris-HCl (50 mM, pH 7.4), NaCl (120 mM), KCl (5 mM), CaCl2 (2 mM), MgCl2 (1 mM), and ascorbic acid (0.1%). Membranes were incubated with the radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of a known D2 antagonist. After incubation, the membranes were filtered and washed, and the bound radioactivity was quantified by liquid scintillation counting. The Kd value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Signaling Pathway
Caption: Antagonism of the Dopamine D2 Receptor by a 1-benzylpyrrolidine derivative.
Induction of Apoptosis via Caspase-3 Activation: A Potential Anticancer Strategy
A series of 1-benzylpyrrolidin-3-ol analogues have demonstrated the ability to induce apoptosis in cancer cells. The underlying mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Experimental Protocols
Cell Viability Assay: The cytotoxic effects of the 1-benzylpyrrolidin-3-ol analogues were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength to determine cell viability relative to untreated controls.
Caspase Activity Assay: Caspase-3 activity was measured using a fluorometric assay. Cell lysates from treated and untreated cells were incubated with a specific caspase-3 substrate conjugated to a fluorescent reporter. The cleavage of the substrate by active caspase-3 results in the release of the fluorophore, and the fluorescence intensity was measured using a fluorometer. The increase in fluorescence is proportional to the caspase-3 activity.
Signaling Pathway
Caption: Induction of apoptosis by 1-benzylpyrrolidin-3-ol analogues via caspase-3 activation.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Targeting Metabolic Diseases
Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This dual agonism is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia.
Experimental Protocols
Trans-activation Assay: The agonist activity of the compounds on PPARα and PPARγ was determined using a cell-based trans-activation assay. Cells were co-transfected with expression vectors for the respective PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). Transfected cells were treated with the test compounds, and the reporter gene activity was measured to quantify the level of receptor activation.
Signaling Pathway
Caption: Mechanism of PPARα/γ agonism by 4-benzylpyrrolidine-3-carboxylic acid derivatives.
Conclusion
The this compound scaffold serves as a privileged structure in medicinal chemistry, enabling the development of compounds with diverse and potent biological activities. While the parent molecule's own mechanism of action remains to be elucidated, its derivatives have been shown to effectively modulate key biological targets, including dopamine D2 receptors, caspase-3, and PPARs. The data presented herein underscore the significant potential of this chemical class in the discovery of novel therapeutics for a range of diseases, from neurological disorders to cancer and metabolic conditions. Further exploration of this scaffold is warranted to fully realize its therapeutic promise.
References
The Multifaceted Biological Activities of 1-Benzylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including metabolic diseases, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
A notable area of investigation for this compound derivatives is their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly as dual agonists for PPARα and PPARγ. These nuclear receptors are key regulators of glucose and lipid metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.
Quantitative Data: PPARα/γ Dual Agonist Activity
The following table summarizes the in vitro activity of a series of 3,4-disubstituted pyrrolidine acid analogs. The cis-3R,4S stereoisomer has been identified as the preferred configuration for potent dual agonism.
| Compound ID | Stereochemistry | hPPARα EC50 (nM) | hPPARγ EC50 (nM) |
| 3k | cis-3R,4S | 130 | 180 |
| 4i | cis-3R,4S | 11 | 14 |
Data sourced from studies on novel pyrrolidine acid analogs as potent dual PPARα/γ agonists.
Experimental Protocol: PPARα/γ Dual Agonist Transactivation Assay
This protocol outlines a cell-based luciferase reporter assay to determine the EC50 values of test compounds for human PPARα and PPARγ.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression plasmids for GAL4-hPPARα-LBD and GAL4-hPPARγ-LBD
-
Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)
-
Transfection reagent (e.g., FuGENE 6)
-
DMEM supplemented with 10% charcoal-stripped fetal bovine serum
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway: PPARα/γ Activation
The activation of PPARα and PPARγ by this compound derivatives initiates a cascade of events leading to the regulation of target genes involved in glucose and lipid metabolism.
1-Benzylpyrrolidine-3-carboxylic Acid: A Versatile Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, the pyrrolidine ring stands out as a privileged scaffold, frequently incorporated into the architecture of numerous natural products and synthetic drugs.[1] Its inherent structural features, including its three-dimensional nature and capacity for stereoisomerism, make it an invaluable component in the design of novel therapeutic agents. Within this class of compounds, 1-benzylpyrrolidine-3-carboxylic acid, particularly in its enantiomerically pure forms, has emerged as a crucial chiral building block. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, provides a versatile platform for a wide array of chemical transformations.
This technical guide offers a comprehensive overview of this compound, focusing on its synthesis, chiral resolution, and applications as a foundational element in the construction of complex, biologically active molecules. The strategic use of such chiral pool starting materials is a powerful approach to obtain optically pure compounds, circumventing the need for complex asymmetric syntheses or resolutions at later stages.[1] This document will provide detailed experimental protocols, structured data, and logical workflows to aid researchers in leveraging the full potential of this versatile building block.
Physicochemical and Structural Data
This compound is a stable, solid compound at room temperature.[2] Its key properties are summarized in the table below, providing essential information for its handling, characterization, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| CAS Number | 5731-18-0 | |
| Appearance | Solid | |
| Boiling Point | 343.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.83 ± 0.20 (Predicted) | [2] |
| SMILES String | OC(=O)C1CCN(C1)Cc2ccccc2 | |
| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is paramount to its application in asymmetric synthesis. The general strategy involves the synthesis of the racemic mixture followed by chiral resolution, or a direct enantioselective synthesis.
Racemic Synthesis
The racemic form of this compound can be synthesized through various established organic chemistry routes. A common method involves the N-benzylation of a suitable pyrrolidine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the target carboxylic acid.
Chiral Resolution
Obtaining the individual (R)- and (S)-enantiomers is the most critical step for its use as a chiral building block. While specific resolution procedures for this exact compound are not detailed in the provided literature, general and effective methods for resolving chiral carboxylic acids can be applied. These methods typically involve:
-
Diastereomeric Salt Formation: The racemic acid is reacted with a chiral base (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) to form a mixture of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the desired enantiomerically pure carboxylic acid.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers directly.[3] This method can provide high enantiomeric purity for both enantiomers from the racemic mixture.
The workflow for synthesis and resolution is depicted below.
Caption: General workflow for the synthesis and chiral resolution of this compound.
Experimental Protocols
The utility of this compound stems from the orthogonal reactivity of its amine and carboxylic acid functional groups.[1] The following protocols are representative of common transformations performed on this scaffold.
Protocol 1: N-Boc Protection of a Pyrrolidine-3-Carboxylic Acid Derivative
This protocol describes the protection of the nitrogen atom, a common first step to prevent its interference in subsequent reactions involving the carboxylic acid group.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid (or its benzyl-protected analog)
-
Dioxane
-
1N Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether
-
3N Hydrochloric Acid (HCl)
Procedure:
-
Prepare a solution of the starting pyrrolidine carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.[1]
-
Add a solution of di-tert-butyl dicarbonate dissolved in dioxane to the mixture at room temperature.[1]
-
Stir the reaction mixture for approximately 1.5 hours.[1]
-
After the reaction, dilute the mixture with diethyl ether and transfer to a separatory funnel.[1]
-
Wash the organic phase with 1N NaOH.[1]
-
Collect the aqueous phase, acidify it with 3N HCl, and then extract the product with diethyl ether.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Amide Coupling with a Protected Pyrrolidine-3-Carboxylic Acid
This protocol details the formation of an amide bond, a key reaction for building larger molecules and a cornerstone of peptide and medicinal chemistry.
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid (or its N-benzyl analog)
-
Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Desired primary or secondary amine
-
Appropriate workup and purification solvents (e.g., ethyl acetate, brine)
Procedure:
-
Dissolve the N-protected pyrrolidine-3-carboxylic acid in a suitable solvent such as DMF.[1]
-
To this solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[1]
-
Add the desired amine to the reaction mixture.[1]
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[1]
-
Perform a standard aqueous workup, typically involving dilution with ethyl acetate and washing with water and brine.
-
Isolate and purify the resulting amide product using standard techniques such as column chromatography.[1]
Applications in Drug Discovery
The enantiopure forms of this compound are instrumental in the synthesis of various biologically active compounds. The pyrrolidine scaffold is a key structural feature in many potent and selective inhibitors and receptor agonists.[1]
Key Therapeutic Areas:
-
DPP-4 Inhibitors: Used in the treatment of type 2 diabetes, many dipeptidyl peptidase-4 (DPP-4) inhibitors incorporate a pyrrolidine core derived from chiral precursors like (R)-pyrrolidine-3-carboxylic acid.[1]
-
GABA Uptake Inhibitors: These compounds are investigated for their potential in treating neurological disorders. The pyrrolidine structure is crucial for their activity.[1]
-
PPAR Agonists: 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic diseases.[4]
The logical flow from the chiral building block to a final drug candidate is illustrated below, highlighting how the initial chirality is transferred to the final product.
Caption: Multi-step synthesis workflow starting from a chiral pyrrolidine building block.
The chirality of the building block is fundamentally linked to the biological activity of the final molecule. Enantiomers interact differently with chiral biological targets like enzymes and receptors. One enantiomer may exhibit high potency while the other is inactive or even produces undesirable side effects. This principle underscores the importance of using enantiomerically pure starting materials.
Caption: Logical relationship between building block chirality and final biological activity.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern organic synthesis and drug discovery.[1][5] Its ready accessibility in enantiomerically pure forms, combined with the presence of two distinct functional handles, makes it an attractive starting point for the synthesis of a diverse range of complex and biologically significant molecules.[1] The ability to introduce and maintain stereochemical integrity from an early stage is a cornerstone of efficient and effective pharmaceutical development. The protocols and conceptual workflows provided in this guide aim to equip researchers with the fundamental knowledge to successfully incorporate this important scaffold into their research and development programs.
References
Spectroscopic and Synthetic Profile of 1-benzylpyrrolidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-benzylpyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted spectroscopic values based on the compound's structure and general experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery, chemical synthesis, and analytical chemistry.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol CAS Number: 5731-18-0
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and Mass Spectrometry and by analogy with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.6 | Singlet | 2H | Benzyl methylene protons (-CH₂-Ph) |
| ~3.0-3.2 | Multiplet | 1H | Pyrrolidine C3 proton (-CH-) |
| ~2.8-3.0 | Multiplet | 2H | Pyrrolidine C5 protons (-CH₂-) |
| ~2.5-2.7 | Multiplet | 2H | Pyrrolidine C2 protons (-CH₂-) |
| ~2.0-2.2 | Multiplet | 2H | Pyrrolidine C4 protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | Carboxylic acid carbonyl carbon (-COOH) |
| ~138-140 | Aromatic quaternary carbon (C-ipso) |
| ~128-130 | Aromatic methine carbons (-CH=) |
| ~127-129 | Aromatic methine carbons (-CH=) |
| ~60 | Benzyl methylene carbon (-CH₂-Ph) |
| ~55-60 | Pyrrolidine C5 carbon (-CH₂-) |
| ~50-55 | Pyrrolidine C2 carbon (-CH₂-) |
| ~40-45 | Pyrrolidine C3 carbon (-CH-) |
| ~30-35 | Pyrrolidine C4 carbon (-CH₂-) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1200-1300 | Medium | C-O stretch (carboxylic acid) |
| ~700-750 and ~690-710 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 206.1125 | [M+H]⁺ |
| 228.0944 | [M+Na]⁺ |
| 204.0979 | [M-H]⁻ |
Expected Fragmentation Pattern: In positive ion mode, fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the benzyl group (a loss of 91 Da).
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution with the same solvent to a final concentration of 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to aid ionization.
-
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
The instrument is typically coupled to a liquid chromatography (LC) system for sample introduction.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
The Versatile Scaffold: 1-Benzylpyrrolidine-3-Carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-benzylpyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Its inherent structural features and synthetic tractability have led to its exploration in a wide array of drug discovery programs, targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their development as modulators of key signaling pathways implicated in various diseases.
Core Applications in Drug Discovery
Derivatives of this compound have shown significant promise as modulators of several important drug targets. This guide will focus on three key areas where this scaffold has been successfully employed:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These compounds have been investigated for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
-
CXCR4 Receptor Antagonists: Targeting the CXCR4 receptor has implications in cancer metastasis, inflammation, and HIV entry.
-
STAT3 Signaling Inhibitors: Inhibition of the STAT3 pathway is a key strategy in the development of novel anticancer therapeutics.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often involves multi-step sequences, with a key focus on controlling the stereochemistry of the pyrrolidine ring, which is crucial for biological activity.
General Synthetic Workflow
A common approach to synthesizing substituted this compound derivatives is through a 1,3-dipolar cycloaddition reaction. This powerful method allows for the construction of the pyrrolidine ring with good control over the relative stereochemistry of the substituents.
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique three-dimensional structure, stereochemical complexity, and ability to engage in various biological interactions have made it a versatile building block in the design of novel therapeutic agents across a wide range of disease areas.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships.
Synthesis of the Pyrrolidine Scaffold
The construction of the pyrrolidine ring is a well-established field in organic synthesis, with numerous methods available to access a diverse array of substituted derivatives. Key synthetic strategies include:
-
1,3-Dipolar Cycloaddition: This is a classic and highly versatile method for constructing the pyrrolidine ring. It involves the reaction of an azomethine ylide with a dipolarophile, typically an alkene. This reaction allows for a high degree of control over the stereochemistry of the resulting pyrrolidine.[2]
-
Functionalization of Proline: The naturally occurring amino acid L-proline, which contains a pyrrolidine ring, is a readily available and chiral starting material for the synthesis of a wide variety of pyrrolidine derivatives.[5]
-
Ring-Closing Metathesis: This powerful reaction allows for the formation of the pyrrolidine ring from an acyclic diene precursor.
-
Reductive Amination of 1,4-Dicarbonyls: The reaction of a 1,4-dicarbonyl compound with an amine followed by reduction is a straightforward method for the synthesis of N-substituted pyrrolidines.
A representative experimental protocol for the synthesis of a spirooxindole-pyrrolidine derivative via a 1,3-dipolar cycloaddition is provided in the Experimental Protocols section.
Biological Activities and Mechanisms of Action
The pyrrolidine scaffold is a key pharmacophore in a vast number of biologically active molecules, demonstrating a remarkable breadth of therapeutic applications.[6][7]
Anticancer Activity
Pyrrolidine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[8]
Quantitative Data on Anticancer Activity
| Compound Class | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidines | MDM2/GPX4 Inhibition | MCF-7 | 0.24 (Ki) | [9] |
| Pyrrolidine-Oxadiazoles | Anthelmintic | H. contortus | 0.78 | [10] |
| Thiophene-containing Pyrrolidines | Cytotoxicity | MCF-7 | 17 | [11] |
| Thiophene-containing Pyrrolidines | Cytotoxicity | HeLa | 19 | [11] |
| Phenyl-containing Pyrrolidines | Cytotoxicity | MCF-7 | 22-29 | [11] |
| Phenyl-containing Pyrrolidines | Cytotoxicity | HeLa | 26-37 | [11] |
| Spirooxindole-pyrrolidine derivative 1 | EGFR Signaling Inhibition | A549 | 8.5 | [9] |
| Spirooxindole-pyrrolidine derivative 2 | EGFR Signaling Inhibition | A549 | 5.2 | [9] |
| Spirooxindole-pyrrolidine derivative 3 | EGFR Signaling Inhibition | A549 | 12.1 | [9] |
| Copper (II) complex 37a | Cytotoxicity | SW480 | 0.99 | [6] |
Signaling Pathway: CXCR4 in Cancer Metastasis
The chemokine receptor CXCR4, a G-protein coupled receptor, plays a crucial role in cancer metastasis.[1][12] Its ligand, CXCL12, is highly expressed in common sites of metastasis, such as the lungs, liver, and bone marrow. The interaction between CXCR4 on cancer cells and CXCL12 in the target organ microenvironment triggers a signaling cascade that promotes cell migration, invasion, and survival.[3][13] Several pyrrolidine-based compounds have been developed as CXCR4 antagonists to inhibit this process.[10]
CXCR4 signaling pathway and its inhibition by a pyrrolidine-based antagonist.
Antimicrobial Activity
The pyrrolidine scaffold is a common feature in many antibacterial and antifungal agents.[6][7] These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Quantitative Data on Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrrolidine-substituted halogenobenzenes | S. aureus | 32-128 | [4] |
| Pyrrolidine-substituted halogenobenzenes | C. albicans | 32-64 | [4] |
| Pyrrolidine-2,3-dione dimers | S. aureus (MSSA) | 8-16 | [14] |
| N-benzoylthiourea-pyrrolidine derivatives | A. baumannii | 31.25 | [7] |
| Pyrrolidine derivatives | A. baumannii | 62.5 | [7] |
| Tetrazoles with pyrrolidine ring | C. albicans | - | [7] |
Antiviral Activity
Pyrrolidine-containing compounds have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[10][15][16] Their mechanisms of action often involve the inhibition of viral proteases or polymerases.
Quantitative Data on Antiviral Activity
| Compound Class | Virus | Target | EC50 (µM) | Reference |
| Pyrrolidine derivatives | SARS-CoV-2 | Main Protease (MPro) | - | [15][16] |
| 7H-Pyrrolo[2,3-d]pyrimidine analog | Zika Virus (ZIKV) | - | 5.21 | [17] |
| Pyrrolidine-based HCV NS3/4A Protease Inhibitors | HCV | NS3/4A Protease | - | [9] |
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is present in a variety of CNS-active drugs, including nootropics, anticonvulsants, and agents for neurodegenerative diseases.[7]
Quantitative Data on CNS Activity
| Compound Class | Target | Kᵢ (nM) | Reference |
| Pyrrolidine-based benzenesulfonamides | Acetylcholinesterase (AChE) | 22.34 | [18] |
| Varenicline | α4β2-nAChR | 0.06 | [19] |
| Pyrrolidine-2,5-dione-acetamides | - | ED50 = 80.38 mg/kg (MES test) | [20] |
Signaling Pathway: PI3K/Akt in Neuronal Survival
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation in many cell types, including neurons.[1][21] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Small molecule inhibitors of the PI3K/Akt pathway, some of which contain a pyrrolidine scaffold, are being investigated for various therapeutic applications, including cancer and neurological disorders.[13][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. Pyrrolidine synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Parameters of 1-Benzylpyrrolidine-3-carboxylic Acid
This technical guide provides a comprehensive overview of the core physicochemical parameters of 1-benzylpyrrolidine-3-carboxylic acid, a versatile building block in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Data
This compound (CAS No: 5731-18-0) is a derivative of proline with a benzyl group attached to the nitrogen atom. Its molecular structure influences its physical and chemical properties, which are crucial for its application in synthesis and drug design. The key physicochemical parameters are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5731-18-0 |
| Molecular Formula | C₁₂H₁₅NO₂[1] |
| Molecular Weight | 205.25 g/mol |
| Canonical SMILES | C1C(C(=O)O)CN(C1)CC2=CC=CC=C2 |
| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N |
| Physical Property | Value | Notes |
| Melting Point | 79-83 °C[1] | For the (S)-enantiomer. |
| Boiling Point | 343.1 ± 35.0 °C[2] | Predicted value. |
| Density | 1.205 ± 0.06 g/cm³[2] | Predicted value. |
| Flash Point | 161.3 °C[2] | Predicted value. |
| Vapor Pressure | 2.76E-05 mmHg at 25°C[2] | Predicted value. |
| Solubility | Easily soluble in solvents.[1] | Specific quantitative data is not readily available. |
| Appearance | White to yellowish solid.[1] | For the (S)-enantiomer. |
| Chemical Property | Value | Notes |
| pKa | 3.83 ± 0.20[2] | Predicted value for the carboxylic acid group. |
| logP | Not available | No experimental or predicted values were found. |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters and for the synthesis of this compound are outlined below.
Synthesis of this compound
A common method for the synthesis of N-benzyl-pyrrolidine derivatives involves the reductive amination of a suitable precursor followed by hydrolysis or direct benzylation of the pyrrolidine ring. A general synthetic approach starting from pyrrolidine-3-carboxylic acid is described below.
Protocol:
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid in a suitable solvent such as methanol or a mixture of water and methanol.
-
Reaction Mixture: To the solution, add benzaldehyde (1.1 equivalents) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours to overnight, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., dilute acid if using NaBH₃CN). Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group can be determined experimentally using potentiometric titration.
Protocol:
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of the steepest slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pKa is equal to the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical technique for its determination.
Protocol:
-
Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 for physiological relevance).
-
Partitioning: Dissolve a precisely weighed amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a known volume of the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient amount of time to ensure that equilibrium is reached.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Activity and Signaling Pathway
This compound and its derivatives have been investigated for their potential as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.
Activation of PPARs by a ligand, such as a fatty acid or a synthetic agonist, leads to a cascade of events that ultimately modulates gene expression.
Pathway Description:
-
Ligand Binding: An agonist, such as this compound, enters the cell and binds to the ligand-binding domain of a PPAR subtype (e.g., PPARα or PPARγ) in the nucleus.
-
Heterodimerization: Ligand binding induces a conformational change in the PPAR, causing it to form a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Coactivator Recruitment: The binding of the heterodimer to the PPRE facilitates the recruitment of coactivator proteins.
-
Gene Transcription: The complex of the heterodimer and coactivators initiates the transcription of target genes, leading to the synthesis of specific proteins.
-
Biological Response: These proteins are involved in various metabolic processes, such as lipid metabolism and glucose homeostasis, as well as in the regulation of inflammation.
The development of selective PPAR agonists is an active area of research for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia, as well as inflammatory conditions. The structural features of this compound make it a valuable scaffold for the design of new and potent PPAR modulators.
References
The Versatile Precursor: A Technical Guide to 1-Benzylpyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 1-Benzylpyrrolidine-3-carboxylic acid is a pivotal chiral building block in medicinal chemistry, serving as a versatile precursor for a diverse range of bioactive molecules. This technical guide provides an in-depth overview of its application in the synthesis of potent therapeutic agents, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, and Neurokinin-1 (NK1) receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with experimental protocols, quantitative data, and mechanistic insights.
Core Applications in Drug Discovery
The unique structural features of this compound, including its chiral center and modifiable carboxylic acid and benzyl groups, make it an ideal scaffold for the design and synthesis of targeted therapeutics. Its derivatives have shown significant promise in addressing a variety of pathological conditions.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ, which are key regulators of glucose and lipid metabolism. These compounds have the potential to ameliorate dyslipidemia and restore glucose homeostasis, offering a promising avenue for the treatment of type 2 diabetes.
Table 1: Biological Activity of a Representative PPARα/γ Dual Agonist
| Compound | Target | EC50 (nM) |
| cis-3R,4S-4-Benzylpyrrolidine-3-carboxylic acid derivative | PPARα | 5 - 90 |
| PPARγ | 5 - 90 |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The pyrrolidine core is a well-established pharmacophore for the inhibition of DPP-IV, an enzyme responsible for the degradation of incretin hormones that regulate blood glucose levels. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.
Table 2: In Vitro Inhibitory Activity of a Pyrrolidine-Based DPP-IV Inhibitor
| Compound | Target | IC50 (µM) |
| 2-Benzylpyrrolidine Derivative | DPP-IV | 0.3 ± 0.03[1] |
Neurokinin-1 (NK1) Receptor Antagonists
The 1-benzylpyrrolidine scaffold has been utilized in the development of antagonists for the NK1 receptor, which is implicated in pain transmission, inflammation, and emesis. These antagonists block the action of Substance P, the endogenous ligand for the NK1 receptor, and have therapeutic potential in managing these conditions.
Table 3: Biological Activity of a Pyrrolidine-Based NK1 Receptor Antagonist
| Compound | Target | IC50 (nM) |
| 3-Aryl-7-aralkyl-1-oxa-7-azaspiro[4.5]decane derivative | Human NK1 Receptor | 0.4[1] |
Experimental Protocols
Detailed methodologies for the synthesis of these bioactive molecules are crucial for their further development and optimization.
Synthesis of PPAR Agonists via 1,3-Dipolar Cycloaddition
A key synthetic strategy for accessing 4-benzylpyrrolidine-3-carboxylic acid derivatives is the 1,3-dipolar cycloaddition reaction. This method allows for the stereoselective construction of the pyrrolidine ring.
General Protocol:
-
Generation of the Azomethine Ylide: An N-benzyl substituted α-amino acid or ester is reacted with an aldehyde or ketone in the presence of a dehydrating agent or via thermal decarboxylation.
-
Cycloaddition: The in situ generated azomethine ylide is reacted with a dipolarophile, such as an α,β-unsaturated ester (e.g., ethyl acrylate), to form the substituted pyrrolidine ring.
-
Purification: The resulting cycloadduct is purified using standard techniques such as column chromatography.
Synthesis of DPP-IV Inhibitors via Amide Coupling
The synthesis of pyrrolidine-based DPP-IV inhibitors often involves the formation of an amide bond between the carboxylic acid of the pyrrolidine core and a suitable amine-containing fragment.
General Protocol:
-
Activation of the Carboxylic Acid: this compound is treated with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Amine Addition: The desired amine is added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion, followed by an aqueous work-up and purification of the final amide product.
Synthesis of NK1 Receptor Antagonists
The synthesis of NK1 receptor antagonists based on the 1-benzylpyrrolidine scaffold can be achieved through multi-step sequences involving the introduction of key pharmacophoric elements.
General Protocol:
-
Scaffold Elaboration: The this compound is converted to a suitable intermediate, such as an amide or ester.
-
Introduction of Aromatic Moieties: Key aromatic groups, often containing trifluoromethyl substituents, are introduced via coupling reactions or by using appropriately substituted building blocks.
-
Final Modifications and Purification: Subsequent chemical transformations and purifications yield the final NK1 receptor antagonist.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these bioactive molecules exert their effects is fundamental to drug development.
PPAR Signaling Pathway
PPAR agonists, upon binding to their receptors, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to regulate lipid and glucose metabolism.
DPP-IV Inhibition
DPP-IV inhibitors prevent the degradation of the incretin hormones GLP-1 and GIP. This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon release from α-cells.
References
In Silico Exploration of 1-Benzylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including enzymes and receptors implicated in neurological disorders. In silico methodologies provide a rapid and cost-effective avenue to explore the therapeutic potential of derivatives of this scaffold, enabling the prediction of their biological activity, pharmacokinetic properties, and potential toxicities before their synthesis. This technical guide offers an in-depth overview of the in silico studies of this compound derivatives, presenting key quantitative data, detailed experimental protocols for computational assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative In Silico and In Vitro Data
The following tables summarize key in silico and in vitro data for this compound derivatives and structurally related compounds, providing insights into their potential as therapeutic agents.
Table 1: Molecular Docking and Biological Activity Data of Pyrrolidine Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Activity | Experimental Activity (IC₅₀, µM) | Reference |
| Pyrrolidin-2-one Derivative 14a | Acetylcholinesterase (AChE) | -18.59 | Potent Inhibitor | Not Reported | [1][2] |
| Pyrrolidin-2-one Derivative 14d | Acetylcholinesterase (AChE) | -18.057 | Potent Inhibitor | Not Reported | [1][2] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | -17.257 | Known Inhibitor | Not Reported in this study | [1][2] |
| Pyrrolidine Thiosemicarbazone 5d | Dihydrofolate Reductase (DHFR) | Not Reported | Potent Inhibitor | 12.37 ± 0.48 | [3] |
| Pyrrolidine Thiosemicarbazone 5l | Dihydrofolate Reductase (DHFR) | Not Reported | Potent Inhibitor | 12.38 ± 0.25 | [3] |
| Methotrexate (Reference) | Dihydrofolate Reductase (DHFR) | Not Reported | Known Inhibitor | 0.086 ± 0.07 | [3] |
Table 2: Predicted ADMET Properties of Pyrrolidin-2-one Derivatives
| Compound ID | CNS Activity | Oral Absorption | hERG Blockade | Drug-Likeness | Reference |
| Derivative 14a | CNS Active | Good to Excellent | No | Drug-like | [1][2] |
| Derivative 14d | CNS Active | Good to Excellent | No | Drug-like | [1][2] |
Experimental Protocols
This section details the methodologies for key in silico experiments commonly employed in the study of this compound derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol is a generalized procedure based on the use of Glide, a popular docking program.
-
Receptor Preparation :
-
Obtain the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) from the Protein Data Bank.
-
Using a molecular modeling suite like Schrödinger's Protein Preparation Wizard, preprocess the protein by adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing all water molecules that are not involved in ligand binding.
-
Optimize the hydrogen bond network and perform a restrained minimization of the protein structure.
-
-
Ligand Preparation :
-
The 3D structures of the this compound derivatives are built using a molecular builder.
-
The ligands are prepared using a tool like LigPrep from Schrödinger, which generates various tautomers, stereoisomers, and ionization states at a specified pH range (e.g., 7.0 ± 2.0).
-
Energy minimization of the generated ligand conformations is performed.
-
-
Receptor Grid Generation :
-
A receptor grid is generated around the active site of the prepared protein. The active site is typically defined by a co-crystallized ligand or by identifying key catalytic residues.
-
The grid box is centered on the active site with dimensions sufficient to accommodate the ligands.
-
-
Ligand Docking :
-
The prepared ligands are docked into the receptor grid using a docking algorithm like Glide.
-
Docking can be performed at different precision levels (e.g., High Throughput Virtual Screening - HTVS, Standard Precision - SP, Extra Precision - XP) to balance speed and accuracy[4].
-
The docking poses are scored based on a scoring function (e.g., GlideScore) that estimates the binding affinity. The results are analyzed to identify the best binding poses and interactions with the receptor.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.
-
System Preparation :
-
The best-docked pose of the ligand-protein complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a periodic boundary box (e.g., a cubic or orthorhombic box) and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.
-
-
Simulation Protocol :
-
The system is first subjected to energy minimization to remove any steric clashes.
-
A short period of NVT (constant number of particles, volume, and temperature) ensemble simulation is performed to heat the system to the desired temperature (e.g., 300 K).
-
This is followed by a longer NPT (constant number of particles, pressure, and temperature) ensemble simulation to equilibrate the system at the desired temperature and pressure (e.g., 1 atm).
-
Finally, a production MD run is performed for a significant duration (e.g., 100 ns) to collect trajectory data.
-
-
Analysis :
-
The trajectory from the production run is analyzed to evaluate the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are also analyzed over the course of the simulation.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.
-
Input Preparation :
-
The 3D structures of the this compound derivatives are used as input.
-
-
Property Calculation :
-
A specialized software like QikProp from Schrödinger is used to calculate a wide range of physicochemical and pharmacokinetic properties.
-
These properties include but are not limited to: molecular weight, logP (octanol/water partition coefficient), logS (aqueous solubility), blood-brain barrier permeability, Caco-2 cell permeability, human oral absorption, and potential for hERG K+ channel blockage[1][5][6].
-
-
Analysis :
-
The predicted properties are compared against the acceptable ranges for drug-like molecules (e.g., Lipinski's rule of five).
-
This analysis helps in identifying candidates with favorable ADMET profiles for further development and flagging those with potential liabilities.
-
Mandatory Visualizations
Signaling Pathway
Caption: Acetylcholinesterase Inhibition Pathway.
Experimental Workflow
Caption: In Silico Drug Discovery Workflow.
Logical Relationship
Caption: ADMET Filtering Logic for Virtual Screening.
References
- 1. The DrugDiscoveryLab web page [drugdiscoverylab.unina.it]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3S)-1-Benzylpyrrolidine-3-carboxylic acid, a chiral β-amino acid derivative, stands as a versatile and valuable scaffold in the realm of asymmetric synthesis. Its rigid, stereochemically defined pyrrolidine ring, coupled with the synthetic handles of a secondary amine and a carboxylic acid, renders it an important building block for the synthesis of complex, biologically active molecules and a potential organocatalyst for stereoselective transformations. This technical guide provides an in-depth exploration of its synthesis, applications, and the mechanistic principles that underpin its utility in creating chiral molecules, which are of paramount importance in drug discovery and development.
Core Concepts: The Power of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif found in numerous natural products and pharmaceuticals.[1] The inherent chirality of molecules like (3S)-1-benzylpyrrolidine-3-carboxylic acid allows them to serve as powerful tools in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. This stereochemical control is crucial, as different enantiomers of a drug can exhibit vastly different biological activities.
(3S)-1-Benzylpyrrolidine-3-carboxylic acid can be employed in two primary ways in asymmetric synthesis:
-
As a Chiral Building Block: Its pre-defined stereocenter can be incorporated into a larger molecule, transferring its chirality to the final product. This "chiral pool" approach is an efficient strategy for the synthesis of enantiomerically pure compounds.[1]
-
As an Organocatalyst: The secondary amine and carboxylic acid functionalities can act in concert to catalyze chemical reactions in a stereoselective manner. This mode of action is central to the field of organocatalysis, which utilizes small organic molecules to accelerate and control chemical transformations.
Synthesis of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid
The synthesis of (3S)-1-benzylpyrrolidine-3-carboxylic acid typically starts from the commercially available (S)-pyrrolidine-3-carboxylic acid. The key transformation is the N-benzylation of the secondary amine.
Experimental Protocol: N-Benzylation of (S)-Pyrrolidine-3-carboxylic Acid
This protocol describes a general procedure for the synthesis of (3S)-1-benzylpyrrolidine-3-carboxylic acid.
Materials:
-
(S)-Pyrrolidine-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in a mixture of methanol and water.
-
Addition of Benzyl Bromide: To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted benzyl bromide.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
-
Isolation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure (3S)-1-benzylpyrrolidine-3-carboxylic acid.
Application in Asymmetric Organocatalysis
While direct catalytic applications of (3S)-1-benzylpyrrolidine-3-carboxylic acid are not extensively documented, its structural similarity to proline and other pyrrolidine-based organocatalysts suggests its potential in promoting various asymmetric transformations. The following sections provide representative protocols for asymmetric aldol and Michael addition reactions, catalyzed by closely related proline derivatives, which illustrate the likely catalytic role of the target molecule.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. Proline and its derivatives are well-known to catalyze this reaction with high stereoselectivity. The proposed catalytic cycle involves the formation of a chiral enamine intermediate.
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
References
Methodological & Application
Synthesis of 1-benzylpyrrolidine-3-carboxylic acid: A Detailed Guide for Researchers
Application Notes & Protocols for the Synthesis of 1-benzylpyrrolidine-3-carboxylic acid from Key Precursors
This document provides detailed application notes and experimental protocols for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development.[1] The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to two primary synthetic routes starting from commercially available precursors.
Introduction
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its unique structure, featuring a chiral center and both acidic and basic functionalities, makes it an attractive scaffold for the design of novel therapeutic compounds with enhanced efficacy and reduced side effects.[1] The following sections detail two reliable methods for its preparation: direct N-benzylation of pyrrolidine-3-carboxylic acid and a multi-step synthesis involving the reduction of a keto-ester precursor.
Synthetic Pathways Overview
Two principal synthetic routes for the preparation of this compound are presented.
Route 1: Direct N-Benzylation of Pyrrolidine-3-carboxylic Acid
This is a straightforward approach where the secondary amine of pyrrolidine-3-carboxylic acid is directly alkylated using a benzylating agent. This method is efficient and proceeds in a single step.
Route 2: Synthesis from N-benzylglycine ethyl ester and Ethyl Acrylate
This pathway involves the initial formation of a pyrrolidinone intermediate followed by reduction and hydrolysis to yield the target compound. This route offers an alternative for accessing the desired product and may be suitable for scaling up.
Data Presentation
The following tables summarize the key quantitative data associated with the described synthetic protocols.
Table 1: Summary of Reagents for Route 1
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Pyrrolidine-3-carboxylic acid | C₅H₉NO₂ | 115.13 | 10.0 g | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 15.6 mL | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 23.9 g | 2.0 |
| Acetonitrile | CH₃CN | 41.05 | 200 mL | - |
Table 2: Reaction Conditions and Yield for Route 1
| Parameter | Value |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 hours |
| Product Form | White to off-white solid |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 3: Summary of Reagents for Route 2
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Step 1 | N-benzylglycine ethyl ester | C₁₁H₁₅NO₂ | 193.24 |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | |
| Step 2 | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C₁₄H₁₇NO₃ | 247.29 |
| Sodium Borohydride | NaBH₄ | 37.83 | |
| Step 3 | Ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate | C₁₄H₁₉NO₃ | 249.30 |
| Sodium Hydroxide | NaOH | 40.00 |
Table 4: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molar Mass | 205.25 g/mol |
| Appearance | White to yellowish solid |
| Melting Point | 79-83 °C[2] |
| Boiling Point | 343.1±35.0 °C (Predicted)[2] |
| Density | 1.205±0.06 g/cm³ (Predicted)[2] |
Experimental Protocols
Route 1: Direct N-Benzylation of Pyrrolidine-3-carboxylic Acid
This protocol is adapted from established procedures for the N-alkylation of amino acids.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidine-3-carboxylic acid (10.0 g, 86.8 mmol) and acetonitrile (200 mL).
-
Add potassium carbonate (23.9 g, 173.6 mmol) to the suspension.
-
Slowly add benzyl bromide (12.4 mL, 104.2 mmol) to the reaction mixture at room temperature.
-
Heat the mixture to 80 °C and maintain under reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in deionized water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove unreacted benzyl bromide.
-
Adjust the pH of the aqueous layer to approximately 5-6 with 1M HCl.
-
The product will precipitate out of the solution. If no precipitation occurs, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Route 2: Synthesis from N-benzylglycine ethyl ester and Ethyl Acrylate
This multi-step synthesis provides an alternative route to the target compound.
Step 1: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This step involves a Michael addition followed by a Dieckmann condensation.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-benzylglycine ethyl ester in anhydrous ethanol.
-
Add sodium ethoxide as a base.
-
Cool the mixture in an ice bath and add ethyl acrylate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
Step 2: Reduction of the Ketone
The ketone functionality is reduced to a hydroxyl group.
Procedure:
-
Dissolve ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate.
Step 3: Deoxygenation and Hydrolysis (Conceptual)
A subsequent deoxygenation of the hydroxyl group (e.g., via a Barton-McCombie deoxygenation or conversion to a halide followed by hydrogenolysis) and hydrolysis of the ester would be required to obtain the final product. A more direct route from the keto-ester would involve a Wolff-Kishner or Clemmensen reduction of the ketone followed by ester hydrolysis. For the purpose of this protocol, we will focus on the initial steps that form the core pyrrolidine structure. The final steps would need to be optimized based on the specific intermediates.
Visualizations
The following diagrams illustrate the synthetic pathways described.
Caption: Direct N-benzylation of pyrrolidine-3-carboxylic acid.
Caption: Multi-step synthesis from N-benzylglycine ethyl ester.
References
Application Note: A Robust Protocol for the N-Boc Protection of Pyrrolidine-3-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions[1][2]. Pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, and its N-Boc protected form is a key intermediate for the synthesis of various bioactive molecules[3][4]. This application note provides a detailed, reliable, and efficient protocol for the N-Boc protection of pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).
Reaction Scheme
The overall reaction involves the treatment of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-pyrrolidine-3-carboxylic acid.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the N-Boc protection of pyrrolidine-3-carboxylic acid. The data has been compiled from various established methodologies for the N-Boc protection of amino acids and related compounds[1][5][6][7].
| Parameter | Value | Notes |
| Reactants | ||
| Pyrrolidine-3-carboxylic acid | 1.0 equivalent | Starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.05 - 1.2 equivalents | The Boc-protecting agent. |
| Base (e.g., NaOH, NaHCO₃, TEA) | 1.1 - 2.0 equivalents | To facilitate the reaction. |
| Solvent System | ||
| Dioxane/Water or THF/Water | 1:1 (v/v) | A common solvent mixture. |
| Dichloromethane (DCM) | - | An alternative for anhydrous conditions with an organic base. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initially cooled, then allowed to warm. |
| Reaction Time | 1.5 - 12 hours | Monitored by TLC until completion. |
| Work-up & Purification | ||
| Procedure | Acidification & Extraction | To isolate the product. |
| Expected Outcome | ||
| Yield | >90% | Typically high for this reaction. |
| Purity | >97% | Can be achieved without column chromatography. |
| Product Characterization | ||
| Molecular Formula | C₁₀H₁₇NO₄ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Melting Point | 133-138 °C | [4] |
Experimental Protocol
This protocol details a standard procedure for the N-Boc protection of pyrrolidine-3-carboxylic acid on a laboratory scale.
Materials and Equipment:
-
Reagents: Pyrrolidine-3-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃), 1 M Hydrochloric acid (HCl), Dioxane, Water, Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve pyrrolidine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.0 eq.) or sodium bicarbonate and stir until all solids have dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.
-
Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with 1 M HCl. The product may precipitate as a white solid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, N-Boc-pyrrolidine-3-carboxylic acid, typically as a white to off-white solid[4].
Visualizations
Reaction Workflow Diagram:
Caption: Experimental workflow for the N-Boc protection of pyrrolidine-3-carboxylic acid.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified reaction mechanism for N-Boc protection of an amine.
Safety and Handling
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.
-
1 M Hydrochloric Acid (HCl): Corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Organic Solvents (Dioxane, Ethyl Acetate, DCM): Flammable and may be harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
It is crucial to perform a thorough risk assessment for all chemicals and procedures before commencing any experimental work[8].
This protocol provides a standardized and efficient method for the synthesis of N-Boc-pyrrolidine-3-carboxylic acid, a key intermediate for further synthetic transformations in drug discovery and development.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl_dicarbonate [chemeurope.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Amide Coupling of 1-Benzylpyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the amide coupling of 1-benzylpyrrolidine-3-carboxylic acid. This document includes a comparison of different coupling reagents, detailed experimental protocols, and diagrams to illustrate the reaction workflows.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active compounds. The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is a crucial transformation in the elaboration of these molecules. The choice of coupling method is critical to ensure high yield, purity, and integrity of the final product, especially when dealing with complex or sensitive substrates. This document outlines three widely used and effective methods for this transformation:
-
Carbodiimide-mediated coupling using EDC and HOBt
-
Uronium salt-mediated coupling using HATU
-
Acyl chloride mediated coupling
Data Presentation: Comparison of Amide Coupling Methods
Due to the absence of specific comparative studies for this compound in the available literature, the following table summarizes typical, expected outcomes for the coupling of a generic carboxylic acid with a primary amine. These values are illustrative and can serve as a baseline for optimization.
| Coupling Method | Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC | HOBt | DIPEA or Et₃N | DMF, DCM | 4 - 24 h | 70 - 95% | Cost-effective, water-soluble byproducts | Can lead to racemization, may require longer reaction times |
| Uronium Salt | HATU | None | DIPEA or Et₃N | DMF, NMP | 1 - 4 h | 85 - 98% | High efficiency, fast reaction, low racemization | Higher cost, potential for side reactions with primary amines if not pre-activated |
| Acyl Chloride | SOCl₂ or (COCl)₂ | None | Pyridine or Et₃N | DCM, THF | 1 - 3 h | 75 - 90% | Highly reactive, useful for unreactive amines | Harsh conditions, not suitable for sensitive substrates, safety concerns (HCl gas) |
Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, Et₃N: Triethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, NMP: N-Methyl-2-pyrrolidone, SOCl₂: Thionyl chloride, (COCl)₂: Oxalyl chloride, Pyridine, THF: Tetrahydrofuran.
Mandatory Visualization
General Amide Coupling Workflow
The following diagram illustrates the general workflow for a typical amide coupling reaction.
Caption: General workflow for amide bond formation.
Signaling Pathway for Carbodiimide (EDC/HOBt) Coupling
This diagram shows the key intermediates in the EDC/HOBt mediated amide coupling reaction.
Caption: EDC/HOBt mediated amide coupling pathway.
Experimental Protocols
Protocol 1: Amide Coupling using EDC and HOBt
This method is a widely used, cost-effective procedure for amide bond formation. The addition of HOBt minimizes racemization and improves reaction efficiency.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (2.5 equiv)
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA or triethylamine (2.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often preferred for challenging substrates or when rapid reaction times are desired. It is known to suppress racemization effectively.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA or Triethylamine (2.5 equiv)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA or triethylamine (2.5 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Coupling via Acyl Chloride Formation
This classical method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. This approach is particularly useful for unreactive amines but may not be suitable for substrates with sensitive functional groups.[4]
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 equiv)
-
Anhydrous DCM or THF
-
Catalytic amount of DMF (for oxalyl chloride)
-
Amine (1.1 equiv)
-
Pyridine or Triethylamine (2.0 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
Step A: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 equiv) in anhydrous DCM or THF, add thionyl chloride (1.2 equiv) or oxalyl chloride (1.2 equiv) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. It is recommended to use this intermediate immediately in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equiv) and pyridine or triethylamine (2.0 equiv) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled acyl chloride solution.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
The choice of an appropriate amide coupling method for this compound depends on several factors, including the nature of the amine, the scale of the reaction, cost considerations, and the presence of other functional groups in the substrates. For general purposes, the EDC/HOBt method offers a good balance of efficiency and cost. For more challenging couplings or when minimizing racemization is critical, HATU is an excellent choice. The acyl chloride method, while effective, should be reserved for cases where the substrates are robust and other methods have failed. It is always recommended to perform small-scale optimization studies to determine the best conditions for a specific substrate combination.
References
- 1. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of prominent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes. This document details the synthetic pathways, experimental protocols for key reactions, and quantitative data for five major DPP-IV inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. Furthermore, it illustrates the underlying mechanism of action through a depiction of the DPP-IV signaling pathway.
Mechanism of Action: The Incretin Pathway and DPP-IV Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[1] GLP-1 and GIP stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2] By cleaving the N-terminal dipeptides of active GLP-1 and GIP, DPP-IV renders them inactive.[1]
DPP-IV inhibitors block the action of the DPP-IV enzyme, thereby increasing the circulating levels of active GLP-1 and GIP.[3][4] This enhancement of the incretin effect leads to improved glycemic control. The glucose-dependent nature of this mechanism results in a low risk of hypoglycemia.[5]
Comparative Data of DPP-IV Inhibitors
The following table summarizes the inhibitory potency of the five discussed DPP-IV inhibitors against the target enzyme.
| DPP-IV Inhibitor | IC50 (nM) |
| Sitagliptin | 18 |
| Vildagliptin | 62 |
| Saxagliptin | 0.6 |
| Linagliptin | 1 |
| Alogliptin | <10 |
Synthetic Schemes and Protocols
This section provides an overview of the synthetic routes and detailed experimental protocols for the preparation of Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin.
Sitagliptin Synthesis
A common and efficient route to Sitagliptin involves the asymmetric hydrogenation of a prochiral enamine intermediate.[6]
Experimental Protocol: Synthesis of Sitagliptin
Step 1: Preparation of the Enamine Amide Intermediate
A one-pot process starting from 2,4,5-trifluorophenylacetic acid is often employed to synthesize the key dehydrositagliptin intermediate.[7] This typically involves activation of the carboxylic acid, reaction with a suitable partner to form a β-ketoester derivative, followed by amidation and cyclization to yield the enamine amide. This process can achieve a high yield of over 80%.[6]
Step 2: Asymmetric Hydrogenation to Sitagliptin
The prochiral enamine amide is subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one with a Josiphos-type ligand.[6] This step is crucial for establishing the desired stereochemistry of the final product. The reaction is typically carried out in a suitable solvent like methanol under hydrogen pressure.
-
Materials: Dehydrositagliptin, Rh(I)/t-Bu JOSIPHOS catalyst, Methanol, Hydrogen gas.
-
Procedure:
-
In a suitable reactor, dissolve dehydrositagliptin in methanol.
-
Add the Rh(I)/t-Bu JOSIPHOS catalyst (as low as 0.15 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 100 psig).
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, the catalyst is recovered, and the sitagliptin free base is isolated.
-
The final product can be converted to its phosphate salt, with an enantiomeric excess often exceeding 99%.[6]
-
Quantitative Data: Sitagliptin Synthesis
| Step | Product | Yield | Purity | Enantiomeric Excess |
| 1 | Dehydrositagliptin | 82% | >99.6 wt% | N/A |
| 2 | Sitagliptin | up to 65% (overall) | >99.9 A% | >99.9% |
Vildagliptin Synthesis
The synthesis of Vildagliptin often starts from L-proline and involves the formation of a key chloroacetyl pyrrolidine carbonitrile intermediate.[4]
Experimental Protocol: Synthesis of Vildagliptin
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Materials: L-proline, Chloroacetyl chloride, Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of L-proline in THF at 0 °C, slowly add chloroacetyl chloride.
-
Stir the mixture and then heat to reflux for several hours.
-
After completion, cool the reaction and perform an aqueous work-up to isolate the product. A yield of around 90% can be achieved.[8]
-
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This step involves the conversion of the carboxylic acid to a nitrile. One reported method involves reaction with acetonitrile in the presence of sulfuric acid.[4]
Step 3: Synthesis of Vildagliptin
The final step is the coupling of the chloroacetyl pyrrolidine carbonitrile intermediate with 3-aminoadamantanol.
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-aminoadamantanol, Potassium carbonate, 2-Butanone.
-
Procedure:
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-aminoadamantanol in 2-butanone.
-
Add potassium carbonate and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, filter the mixture and evaporate the solvent.
-
The crude product is purified by recrystallization to afford Vildagliptin. A yield of approximately 77% with a purity of over 98% has been reported for this step.[9]
-
Quantitative Data: Vildagliptin Synthesis
| Step | Product | Yield | Purity |
| 1 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | ~90% | - |
| 2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | - | - |
| 3 | Vildagliptin | ~77% (for this step) | >98% |
Saxagliptin Synthesis
A common route for Saxagliptin synthesis involves the coupling of N-Boc-3-hydroxyadamantylglycine with a methanoprolinamide derivative.[10]
Experimental Protocol: Synthesis of Saxagliptin
Step 1: Amide Coupling
-
Materials: (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate, Propylphosphonic anhydride (T3P), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of the methanoprolinamide derivative in DCM, add the N-Boc-3-hydroxyadamantylglycine and DIPEA.
-
Add a solution of T3P in DCM and stir the mixture for several hours at room temperature.
-
Upon completion, perform an aqueous work-up to isolate the crude coupled amide. This step can achieve a purity of over 94%.[11]
-
Step 2: Dehydration and Deprotection
The primary amide of the coupled product is dehydrated to a nitrile, followed by the deprotection of the Boc group to yield Saxagliptin.
-
Materials: Coupled amide intermediate, T3P, DIPEA, DCM, Aqueous HCl.
-
Procedure:
-
The crude amide from the previous step is dissolved in DCM, and T3P and DIPEA are added.
-
The reaction is stirred at room temperature until the dehydration is complete.
-
The resulting intermediate is then treated with aqueous HCl to remove the Boc protecting group.
-
The final product, Saxagliptin hydrochloride, is isolated by filtration. A yield of 92.3% with a purity of 99.85% has been reported for the final deprotection and salt formation step.[12]
-
Quantitative Data: Saxagliptin Synthesis
| Step | Product | Yield | Purity |
| 1 | Coupled Amide | - | >94% |
| 2 | Saxagliptin HCl | 92.3% | 99.85% |
Linagliptin Synthesis
The synthesis of Linagliptin is often achieved through a convergent route involving the preparation of a xanthine core followed by coupling with a chiral aminopiperidine.[13]
Experimental Protocol: Synthesis of Linagliptin
Step 1: Synthesis of 8-bromo-7-(2-butynyl)-3-methylxanthine
-
Materials: 8-bromo-3-methylxanthine, 1-bromo-2-butyne, N,N-diisopropylethylamine (DIPEA), Acetone.
-
Procedure:
-
In a reaction vessel, combine 8-bromo-3-methylxanthine, DIPEA, and 1-bromo-2-butyne in acetone.
-
Heat the mixture to reflux and stir for several hours.
-
Cool the reaction mixture, filter the solid, and wash with methanol to obtain the product. Yields of over 100% (crude) with purities around 95% have been reported.[5]
-
Step 2: Synthesis of the Bromo-xanthine derivative
The product from Step 1 is further alkylated with 2-(chloromethyl)-4-methylquinazoline.
Step 3: Synthesis of Linagliptin
The final step involves the coupling of the bromo-xanthine derivative with (R)-3-aminopiperidine.
-
Materials: Bromo-xanthine derivative, (R)-3-Boc-aminopiperidine, Potassium carbonate, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Combine the bromo-xanthine intermediate, (R)-3-Boc-aminopiperidine, and potassium carbonate in DMSO.
-
Heat the mixture to around 120 °C for several hours.
-
After cooling, the reaction mixture is worked up with water to precipitate the Boc-protected Linagliptin.
-
The Boc protecting group is then removed using an acidic aqueous methanol solution to yield Linagliptin. A final purity of 99.6% has been achieved.[2]
-
Quantitative Data: Linagliptin Synthesis
| Step | Product | Yield | Purity |
| 1 | 8-bromo-7-(2-butynyl)-3-methylxanthine | ~106% (crude) | ~94-96% |
| 2 & 3 | Linagliptin | ~77% (three-step total) | >99.6% |
Alogliptin Synthesis
A common synthetic route to Alogliptin starts with 6-chloro-3-methyluracil.[1][14]
Experimental Protocol: Synthesis of Alogliptin
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Materials: 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture (e.g., 60-80 °C) for several hours, monitoring by HPLC.
-
Upon completion, cool the mixture and pour it into water to precipitate the product. Filter, wash with water, and dry.
-
Step 2: Synthesis of Alogliptin
-
Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol, Water.
-
Procedure:
-
Suspend the intermediate from Step 1 and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.
-
Add potassium carbonate to the suspension.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.
-
The crude Alogliptin can be purified by recrystallization. The final product can be converted to its benzoate salt. The overall yield for a three-stage process is reported to be around 20-25%.[15]
-
Quantitative Data: Alogliptin Synthesis
| Step | Product | Yield | Purity |
| N-Alkylation & Methylation | 1,3-disubstituted uracil | 72% | - |
| Overall | Alogliptin Benzoate | ~20-25% | >99% |
References
- 1. benchchem.com [benchchem.com]
- 2. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Multifaceted Roles of GLP-1 and Its Analogs: A Review on Molecular Mechanisms with a Cardiotherapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient and Telescopic Process for Saxagliptin Hydrochloride. – Oriental Journal of Chemistry [orientjchem.org]
- 13. cbijournal.com [cbijournal.com]
- 14. benchchem.com [benchchem.com]
- 15. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Benzylpyrrolidine-3-carboxylic Acid in Neurological Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-benzylpyrrolidine-3-carboxylic acid as a versatile scaffold in the synthesis of novel neurological drug candidates. The focus is on its application in the development of Gamma-Aminobutyric Acid (GABA) uptake inhibitors and Glycine Transporter 1 (GlyT1) inhibitors, which are promising targets for treating a range of neurological and psychiatric disorders.
Introduction
This compound is a valuable chiral building block in medicinal chemistry.[1][2] Its rigid pyrrolidine core serves as a privileged scaffold, providing a defined three-dimensional orientation for pendant functional groups that can interact with biological targets. The secondary amine and carboxylic acid moieties offer orthogonal handles for synthetic elaboration, allowing for the creation of diverse chemical libraries. This scaffold has been particularly successful in the design of inhibitors for neurotransmitter transporters, which are crucial for regulating synaptic communication.
Key Applications in Neurological Drug Synthesis
The primary applications of the this compound scaffold in neurological drug discovery are centered on the inhibition of two key neurotransmitter transporters:
-
GABA Transporters (GATs): GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs, particularly GAT-1 and GAT-3, increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. Pyrrolidine-based structures have been extensively explored for the design of potent GABA uptake inhibitors.[2]
-
Glycine Transporter 1 (GlyT1): GlyT1 is responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. In glutamatergic synapses, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 elevates synaptic glycine levels, which in turn potentiates NMDA receptor function. This is a promising approach for treating the negative and cognitive symptoms of schizophrenia, which are associated with NMDA receptor hypofunction.
Quantitative Data Summary
The following table summarizes the biological activity of representative neurological drug candidates synthesized using pyrrolidine-3-carboxylic acid and related scaffolds.
| Compound Class | Target | Compound Example | IC50 / pIC50 / Ki | Reference |
| GABA Uptake Inhibitor | mGAT1 | rac-(u)-13c | pIC50 = 5.67 | [3] |
| GABA Uptake Inhibitor | hGAT-1 | rac-(u)-13c | pIC50 = 6.14 | [3] |
| GABA Uptake Inhibitor | mGAT1 | rac-(u)-13c | pKi = 6.99 | [3] |
| GABA Uptake Inhibitor | hGAT-1 | rac-(u)-13c | pKi = 7.18 | [3] |
| GABA Uptake Inhibitor | mGAT4 | rac-(u)-13d | High Potency | [3] |
| GlyT1 Inhibitor | hGLYT1 | Analogue 23t | Ki = 0.001 µM |
Experimental Protocols
While a complete, step-by-step synthesis of a marketed drug from this compound is proprietary, the following protocols represent key transformations and a representative synthesis of a neurological drug candidate scaffold.
N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid
This is a common initial step to protect the secondary amine of the pyrrolidine ring, allowing for selective modification of the carboxylic acid group.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Dioxane
-
1N Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Diethyl ether
-
3N Hydrochloric Acid (HCl)
Procedure: [2]
-
Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.[2]
-
Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.[2]
-
Stir the mixture for 1.5 hours.[2]
-
Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.[2]
-
Acidify the aqueous phase with 3N HCl and extract with ether.[2]
-
Combine the ether extracts, wash, dry, and concentrate to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[2]
General Protocol for Amide Coupling
Amide bond formation is a crucial step in the synthesis of many neurological drug candidates from the this compound scaffold.
Materials:
-
N-Boc-protected this compound
-
Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Desired amine
Procedure: [2]
-
Dissolve the N-Boc-protected this compound in a suitable solvent such as DMF.[2]
-
Add EDC and HOBt to the solution.[2]
-
Add the desired amine to the reaction mixture.[2]
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[2]
-
Isolate and purify the product using standard techniques such as chromatography.[2]
Representative Synthesis of a GlyT1 Inhibitor Scaffold
The following is a representative synthesis of a core scaffold used in the development of GlyT1 inhibitors, adapted from a multi-step synthesis of related compounds.
Step 1: Reductive Amination
-
To a solution of 1-benzylpyrrolidin-3-one in dichloroethane, add the desired primary amine and sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the N-substituted 1-benzylpyrrolidin-3-amine.
Step 2: Amide Coupling
-
Dissolve the product from Step 1 in DMF.
-
Add a substituted benzoic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
Visualizations
Signaling Pathways
Caption: GABA Transporter (GAT) Signaling Pathway Inhibition.
Caption: Glycine Transporter 1 (GlyT1) Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Synthetic Workflow for Neurological Drug Candidates.
References
- 1. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of pyrrolidine-3-carboxylic acid enantiomers by High-Performance Liquid Chromatography (HPLC). Pyrrolidine-3-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The ability to accurately determine its enantiomeric purity is critical for quality control, efficacy, and safety assessment in drug development.
Two primary strategies for the chiral resolution of pyrrolidine-3-carboxylic acid are presented:
-
Direct Enantioseparation of Underivatized Pyrrolidine-3-Carboxylic Acid: This method utilizes chiral stationary phases (CSPs) that can directly distinguish between the enantiomers without prior chemical modification.
-
Indirect Enantioseparation via Derivatization: This approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Protocol 1: Direct Enantioseparation of Underivatized Pyrrolidine-3-Carboxylic Acid
Direct analysis of underivatized amino acids like pyrrolidine-3-carboxylic acid can be challenging on common polysaccharide-based CSPs due to their zwitterionic nature and poor solubility in non-polar solvents. However, macrocyclic glycopeptide and crown ether-based CSPs have shown success in resolving underivatized amino acid enantiomers.[1] Zwitterionic chiral stationary phases derived from cinchona alkaloids also offer a promising approach for the direct separation of free amino acids.[2]
This protocol outlines a general method development strategy using these specialized chiral stationary phases.
Methodology
1. Column Selection:
-
Primary Recommendation: Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC® T). These columns are known for their ability to separate polar and ionic compounds like amino acids.
-
Alternative Options:
2. Mobile Phase Optimization:
-
Initial Mobile Phase (for Macrocyclic Glycopeptide CSPs): A simple, LC-MS compatible mobile phase is a good starting point. A typical composition is 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize resolution.[3]
-
Mobile Phase Additives: For zwitterionic CSPs, a combination of acidic and basic additives is often necessary. A generic mobile phase could consist of 50 mM formic acid and 25 mM diethylamine in methanol, with the potential addition of a small percentage of water to improve solubility.[2] Trifluoroacetic acid (TFA) is another common additive that can enhance the binding of the amino acid's ammonium group to crown ether CSPs.[1]
-
Organic Modifiers: Methanol and ethanol are common organic modifiers. Acetonitrile can also be used, sometimes in combination with other alcohols.[1][2]
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 25 - 40 °C (temperature can influence selectivity)
-
Detection: UV at 210 nm (due to the lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) for higher sensitivity and specificity.
Data Presentation
Due to the absence of specific literature data for the direct chiral separation of pyrrolidine-3-carboxylic acid, the following table provides illustrative data for analogous amino acids on a CHIROBIOTIC® T column to guide expected performance.
| Chiral Stationary Phase | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) |
| CHIROBIOTIC® T | 80:20 Methanol:Water + 0.1% Formic Acid | DL-Proline | t1: 5.2, t2: 6.5 | > 1.5 |
| CHIROBIOTIC® T | 80:20 Methanol:Water + 0.1% Formic Acid | DL-Alanine | t1: 4.8, t2: 5.9 | > 1.5 |
Note: These are representative values and will require optimization for pyrrolidine-3-carboxylic acid.
Experimental Workflow: Direct Separation
Caption: Workflow for Direct Chiral HPLC Separation.
Protocol 2: Indirect Enantioseparation via Derivatization
This method involves the conversion of the pyrrolidine-3-carboxylic acid enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers can be separated on a conventional achiral reversed-phase column (e.g., C18). This approach is particularly useful when high sensitivity is required, and a fluorescent CDA is used, or when a suitable chiral column is unavailable.[3]
Methodology
1. Chiral Derivatizing Agent (CDA) Selection:
-
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent, FDAA): A widely used CDA for amino acids.[3]
-
Other Pyrrolidine-Based Reagents: Novel pyrrolidine-based reagents have been developed for the enantioseparation of carboxylic acids, offering high sensitivity, especially with MS detection.[4]
2. Derivatization Procedure (using FDAA):
-
Dissolve approximately 50 nmol of the pyrrolidine-3-carboxylic acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[3]
3. HPLC Conditions (for FDAA derivatives):
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[3]
Data Presentation
The following table provides expected data for the separation of diastereomeric derivatives of a generic amino acid, which can be adapted for pyrrolidine-3-carboxylic acid.
| Column | Mobile Phase Gradient | Analyte Derivative | Retention Time (min) | Resolution (Rs) |
| C18 (250 x 4.6 mm, 5 µm) | 10-60% Acetonitrile (with 0.1% TFA) over 30 min | L-enantiomer-FDAA | Approx. 20 | > 1.5 |
| C18 (250 x 4.6 mm, 5 µm) | 10-60% Acetonitrile (with 0.1% TFA) over 30 min | D-enantiomer-FDAA | Approx. 22 | > 1.5 |
Note: Retention times are estimates and will vary based on the specific amino acid and exact chromatographic conditions.
Experimental Workflow: Indirect Separation
References
Application Notes and Protocols for the Derivatization of 1-Benzylpyrrolidine-3-carboxylic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of 1-benzylpyrrolidine-3-carboxylic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar carboxylic acid group and secondary amine, derivatization is essential to increase volatility and thermal stability, enabling robust and sensitive GC-MS analysis. Three common and effective derivatization strategies are presented: silylation, two-step esterification and acylation, and alkylation with chloroformate.
Introduction to Derivatization for GC-MS
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and biological research, such as this compound, are non-volatile due to the presence of polar functional groups. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1][2][3] This process can also improve chromatographic peak shape and enhance detector response.[3] The choice of derivatization reagent depends on the functional groups present in the analyte and the desired analytical outcome.[3]
Derivatization Strategies for this compound
The primary targets for derivatization in this compound are the carboxylic acid (-COOH) and the tertiary amine. However, for GC-MS, derivatizing the carboxylic acid is the critical step to enhance volatility. The following methods are widely applicable to carboxylic acids and amino acids.
Silylation
Silylation involves the replacement of active hydrogen atoms in the carboxylic acid group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] This is a very common and effective derivatization technique for a wide variety of compounds.[2] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[2] MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives.[2]
Two-Step Esterification and Acylation
This method is particularly well-suited for amino acids and involves two sequential reactions. First, the carboxylic acid group is esterified, for example, by reaction with an alcohol in the presence of an acid catalyst (e.g., methanolic HCl).[3] This step converts the non-volatile carboxylic acid into a more volatile ester. The second step, acylation, is often performed on the amino group of amino acids to further reduce polarity.[3] For this compound, which has a tertiary amine, only the esterification of the carboxylic acid is necessary for GC-MS analysis.
Alkylation with Chloroformates
Alkylation using reagents like propyl chloroformate offers a rapid and efficient method for derivatizing amino acids directly in aqueous samples.[5][6] This approach converts both the carboxylic acid and amino groups. For this compound, the carboxylic acid will be converted to a propyl ester. This method can be automated, making it suitable for high-throughput analysis.[5][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the derivatization of carboxylic acids and amino acids using the described methods. Please note that this data is derived from studies on similar compounds and should be considered as a reference for method development with this compound.
Table 1: Silylation with MTBSTFA
| Parameter | Value | Compound Class | Reference |
| Reaction Yield | >95% (typical) | Amino Acids | [2] |
| Limit of Detection (LOD) | Low ng/mL | Amino Acids | [2] |
| Limit of Quantification (LOQ) | Mid ng/mL | Amino Acids | [2] |
| Stability of Derivative | High | Amino Acids | [2] |
Table 2: Two-Step Esterification (Methylation) and Acylation
| Parameter | Value | Compound Class | Reference |
| Reaction Yield | Quantitative | Amino Acids | [3] |
| Limit of Detection (LOD) | pg on column | Amino Acids | [3] |
| Limit of Quantification (LOQ) | High pg on column | Amino Acids | [3] |
| Stability of Derivative | Stable | Amino Acids | [3] |
Table 3: Alkylation with Propyl Chloroformate
| Parameter | Value | Compound Class | Reference |
| Reaction Yield | High | Amino Acids | [5][6] |
| Limit of Detection (LOD) | 0.03-12 µM | Amino Acids | [5] |
| Limit of Quantification (LOQ) | 0.3-30 µM | Amino Acids | [5] |
| Stability of Derivative | Good | Amino Acids | [5][6] |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) derivative.
Materials:
-
This compound standard or sample
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial.
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of MTBSTFA to the dried sample.
-
Add 100 µL of anhydrous acetonitrile to the vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.
-
Heat the vial at 100°C for 4 hours in a heating block or oven.[2]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Esterification (Methylation) and Acylation
This protocol is adapted from the derivatization of proline, a similar cyclic amino acid.[3] For this compound, only the methylation step is strictly necessary.
Materials:
-
This compound standard or sample
-
3 N Methanolic HCl
-
Methylene chloride
-
Trifluoroacetic anhydride (TFAA) - optional for acylation
-
Reaction vials (2 mL) with caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
Step 1: Methylation
-
Place approximately 1 mg of the sample into a reaction vial.
-
Add 1 mL of 3 N methanolic HCl to the vial.
-
Cap the vial and heat at 100°C for 30 minutes.[3]
-
Remove the cap and allow the mixture to cool. Evaporate the remaining solvent under a gentle stream of nitrogen.
Step 2: Acylation (Optional)
-
To the dried residue from Step 1, add 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 10 minutes.[3]
-
Cool the vial to room temperature. The sample is ready for GC-MS analysis.
Protocol 3: Alkylation with Propyl Chloroformate
This protocol is a rapid procedure that can be performed directly in aqueous samples.[5][6]
Materials:
-
Aqueous sample containing this compound
-
Propanol/Pyridine mixture (e.g., 4:1 v/v)
-
Propyl chloroformate
-
Chloroform or other suitable extraction solvent
-
Sodium bicarbonate (saturated solution)
-
Reaction vials with caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the aqueous sample into a reaction vial.
-
Add 200 µL of the propanol/pyridine mixture.
-
Add 20 µL of propyl chloroformate.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of chloroform and vortex for 1 minute to extract the derivatives.
-
Add 200 µL of saturated sodium bicarbonate solution to neutralize excess reagent and vortex for 1 minute.
-
Centrifuge the vial to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer (chloroform) for GC-MS analysis.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Silylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Benzylpyrrolidine-3-carboxylic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-benzylpyrrolidine-3-carboxylic acid hydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the esterification of this compound, followed by hydrazinolysis of the resulting ester.
Overview of the Synthetic Pathway
The synthesis of this compound hydrazide is typically achieved through a two-step reaction sequence. The first step involves the conversion of this compound to its corresponding methyl ester. This is followed by the reaction of the ester with hydrazine hydrate to yield the desired hydrazide. This method is generally effective for the preparation of carboxylic acid hydrazides.[1][2][3]
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Materials and Equipment
-
This compound[4]
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Hydrazine hydrate (80% solution)[5]
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Step 1: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate
This protocol is based on a standard esterification procedure using thionyl chloride in methanol.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 48.7 mmol).
-
Add anhydrous methanol (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.3 mL, 73.1 mmol) dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 1-benzylpyrrolidine-3-carboxylate as an oil. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound Hydrazide
This protocol follows a standard procedure for the conversion of an ester to a hydrazide using hydrazine hydrate.[6][7]
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude methyl 1-benzylpyrrolidine-3-carboxylate (assuming 48.7 mmol from the previous step) in methanol (100 mL).
-
Add hydrazine hydrate (80% solution, 15.2 mL, 243.5 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture to yield this compound hydrazide as a solid.[5]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis | Overall |
| Starting Material | This compound | Methyl 1-benzylpyrrolidine-3-carboxylate | This compound |
| Moles of Starting Material | 48.7 mmol | ~48.7 mmol | 48.7 mmol |
| Product | Methyl 1-benzylpyrrolidine-3-carboxylate | This compound hydrazide | This compound hydrazide |
| Theoretical Yield (g) | 10.7 g | 10.7 g | 10.7 g |
| Typical Actual Yield (g) | 9.6 g | 8.9 g | 8.9 g |
| Typical Yield (%) | ~90% | ~83% | ~75% |
| Molecular Formula | C₁₃H₁₇NO₂ | C₁₂H₁₇N₃O[8][9] | C₁₂H₁₇N₃O[8][9] |
| Molecular Weight ( g/mol ) | 219.28 | 219.28[8][9] | 219.28[8][9] |
| Appearance | Colorless to pale yellow oil | White to off-white solid | White to off-white solid |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound hydrazide.
Caption: Workflow for the synthesis of the target hydrazide.
Logical Relationship of Reactants and Products
This diagram shows the relationship between the key chemical entities in the synthesis.
Caption: Reactant to product conversion map.
References
- 1. osti.gov [osti.gov]
- 2. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzyl-pyrrolidine-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 474317-63-0 | 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide - Synblock [synblock.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols: Organocatalytic Michael Addition for Pyrrolidine-3-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3-carboxylic acid, a β-proline derivative, and its analogs are crucial structural motifs in numerous bioactive molecules, functioning as enzyme inhibitors, receptor agonists, and catalysts for chemical transformations.[1][2] The development of efficient and stereoselective methods for their synthesis is of significant interest in medicinal chemistry and drug discovery. Organocatalytic asymmetric Michael additions have emerged as a powerful strategy for the construction of chiral pyrrolidine scaffolds, offering a metal-free and environmentally benign approach to these valuable compounds.[3][4][5][6]
This document provides detailed application notes and protocols for the organocatalytic synthesis of pyrrolidine-3-carboxylic acid derivatives, focusing on the Michael addition of nitroalkanes to 4-oxo-2-enoates. This method allows for the concise and highly enantioselective synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids from readily available starting materials.[1][7][8][9]
Principle of the Reaction
The organocatalytic Michael addition proceeds through an enamine-iminium ion catalytic cycle.[3] A chiral secondary amine organocatalyst, such as a derivative of pyrrolidine-3-carboxylic acid itself, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a conjugate addition to an α,β-unsaturated compound (Michael acceptor), such as a 4-oxo-2-enoate. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the Michael adduct, which can then be further transformed into the desired pyrrolidine-3-carboxylic acid derivative. The stereochemistry of the newly formed chiral centers is controlled by the chiral environment provided by the organocatalyst.
Reaction Scheme
Caption: General reaction scheme for the synthesis of pyrrolidine-3-carboxylic acid derivatives.
Quantitative Data Summary
The following table summarizes the results for the organocatalytic Michael addition of various nitroalkanes to 4-oxo-2-enoates to synthesize precursors for 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[1]
| Entry | R¹ | R³ | Product | Yield (%) | ee (%) |
| 1 | Me | H | 2g | 90 | 97 |
| 2 | Et | H | 2h | 85 | 96 |
| 3 | n-Pr | H | 2i | 88 | 95 |
| 4 | i-Pr | H | 2j | 75 | 98 |
| 5 | Me | Me | 2k | 82 | 95 (syn) |
| 6 | Me | Et | 2l | 80 | 94 (syn) |
| 7 | Me | n-Pr | 2m | 78 | 93 (syn) |
Experimental Protocols
General Protocol for the Organocatalytic Michael Addition
This protocol is a representative example for the synthesis of the Michael adduct, which serves as a precursor to (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1]
Materials:
-
4-Oxopent-2-enoate (Michael acceptor)
-
Nitromethane (Michael donor)
-
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid derivative (Organocatalyst F in the cited literature)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the 4-oxo-2-enoate (1.0 equiv) in CH₂Cl₂ (0.2 M) in a round-bottom flask, add the organocatalyst (0.1 equiv).
-
Add nitromethane (2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature (24 °C) for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol for the Conversion of the Michael Adduct to (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid
Materials:
-
Michael adduct (e.g., product 2g from the table)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus
Procedure:
-
Dissolve the Michael adduct (1.0 equiv) in methanol in a suitable reaction vessel.
-
Add Pd/C (10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1]
Visualizations
Catalytic Cycle
Caption: Organocatalytic enamine-iminium ion cycle for the Michael addition.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of Pyrrolidine Carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine carboxamides are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The five-membered pyrrolidine ring provides a valuable scaffold in drug design, allowing for three-dimensional exploration of chemical space and the introduction of stereochemical complexity.[2][3] High-throughput screening (HTS) of pyrrolidine carboxamide libraries has emerged as a powerful strategy for the identification of novel hit compounds against a variety of biological targets, including enzymes and cancer cell lines.[4][5][6][7] This document provides detailed application notes and protocols for researchers engaged in the high-throughput screening of these promising compound libraries.
Applications in Drug Discovery
The applications of high-throughput screening of pyrrolidine carboxamide libraries are diverse, with notable successes in the following areas:
-
Antitubercular Agents: HTS has been instrumental in identifying pyrrolidine carboxamides as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle.[4][6] This has opened new avenues for the development of novel treatments for tuberculosis, particularly in light of growing multidrug resistance.[4][6]
-
Anticancer Therapeutics: Several studies have demonstrated the potential of pyrrolidine carboxamide derivatives as anticancer agents.[5][7] These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of protein kinase C delta (PKCδ) and subsequent caspase cascades.[5][7]
-
Enzyme Inhibition: Beyond InhA, pyrrolidine carboxamide libraries have been screened against other enzymatic targets. For instance, encoded combinatorial libraries of mercaptoacyl pyrrolidines have yielded potent inhibitors of angiotensin-converting enzyme (ACE).[8][9]
Data Presentation: Quantitative Bioactivity
The following tables summarize the quantitative bioactivity data for representative pyrrolidine carboxamide derivatives from high-throughput screening campaigns.
Table 1: Inhibition of M. tuberculosis InhA by Pyrrolidine Carboxamide Derivatives
| Compound ID | Structure | IC50 (μM) | Reference |
| d6 | 10.05 | [10] |
Note: The potency of the lead compound was subsequently improved over 160-fold through iterative synthesis and screening.[4][6]
Table 2: Anticancer Activity of Pyrrolidine Aryl Carboxamide Derivatives
| Compound ID | Target Cell Line | IC50 (μM) | Reference |
| 10m | Hepatocellular Carcinoma (HCC) | Not specified, but noted to be about 2-folds more potent than Sorafenib | [7] |
Note: The anticancer activity of these compounds is proposed to be mediated through the activation of PKCδ.[7]
Experimental Protocols
This section provides detailed methodologies for the high-throughput screening of a pyrrolidine carboxamide library. The workflow is divided into three main stages: Assay Development and Miniaturization, High-Throughput Screening, and Hit Confirmation and Follow-up.
Protocol 1: Primary High-Throughput Screening for Enzyme Inhibitors (e.g., InhA)
1. Objective: To identify pyrrolidine carboxamide compounds that inhibit the activity of a target enzyme.
2. Materials:
- Purified target enzyme (e.g., InhA)
- Substrate and co-factors (e.g., NADH)
- Pyrrolidine carboxamide library dissolved in DMSO
- Assay buffer (specific to the enzyme)
- 384-well or 1536-well microplates[11][12]
- Automated liquid handling systems[13]
- Plate reader capable of measuring absorbance or fluorescence[11]
- Positive control inhibitor (if available)
- Negative control (DMSO vehicle)
3. Assay Principle: The assay measures the enzymatic activity in the presence and absence of the test compounds. A decrease in enzyme activity indicates potential inhibition.
4. Procedure:
- Assay Miniaturization: Optimize the assay for a low-volume format (e.g., 10-50 µL) in 384- or 1536-well plates to conserve reagents and compounds.[12]
- Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the assay plates.[14]
- Enzyme and Substrate Addition: Add the enzyme solution to all wells, followed by a brief incubation period (if required). Initiate the enzymatic reaction by adding the substrate solution.
- Incubation: Incubate the plates at the optimal temperature for the enzyme for a predetermined time.
- Detection: Measure the signal (e.g., absorbance at 340 nm for NADH depletion in the InhA assay) using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).[4]
Protocol 2: Cell-Based High-Throughput Screening for Anticancer Activity
1. Objective: To identify pyrrolidine carboxamide compounds that exhibit cytotoxic or cytostatic effects on cancer cell lines.
2. Materials:
- Cancer cell line (e.g., HeLa, A549, or HCC lines)[7][14]
- Cell culture medium and supplements
- Pyrrolidine carboxamide library dissolved in DMSO
- Cell viability assay reagent (e.g., CellTiter-Glo®)[14]
- Opaque-walled 384-well microplates[14]
- Automated liquid handling systems and plate readers[14]
- Positive control (e.g., Staurosporine)[14]
- Negative control (DMSO vehicle)[14]
3. Procedure:
- Cell Seeding: Dispense a defined number of cells (e.g., 2,000-5,000 cells/well) into the wells of a 384-well plate using an automated liquid handler.[14]
- Incubation: Incubate the cell plates for 24 hours to allow for cell attachment.[14]
- Compound Addition: Add the pyrrolidine carboxamide compounds from the library to the cell plates.[14]
- Incubation with Compound: Incubate the plates for an extended period (e.g., 48-72 hours) to allow the compounds to exert their effects.[14]
- Cell Viability Assay: Add the cell viability reagent to each well and measure the luminescent or fluorescent signal according to the manufacturer's instructions.
- Data Analysis: Normalize the data to the controls and determine the percent cell viability for each compound. Select hits that significantly reduce cell viability.
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzylpyrrolidine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 1-benzylpyrrolidine-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions to address common issues encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems that may arise during the synthesis of this compound, focusing on a typical two-step synthetic route involving N-benzylation of a pyrrolidine-3-carboxylic acid ester followed by hydrolysis.
Question: Why is the yield of my N-benzylation reaction of ethyl pyrrolidine-3-carboxylate low?
Answer:
Low yields in the N-benzylation step can be attributed to several factors. The most common issues are incomplete reaction, formation of side products, and difficulties during workup and purification.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Reagent Reactivity: The reactivity of the benzylating agent is crucial. Benzyl bromide is generally more reactive than benzyl chloride. If using a less reactive halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction.
-
Ineffective Base: The choice of base is critical for deprotonating the secondary amine of the pyrrolidine ring, making it nucleophilic. A weak base may not be sufficient to drive the reaction to completion. Consider using a stronger, non-nucleophilic base.
-
-
Side Reactions:
-
Over-alkylation: The product, ethyl 1-benzylpyrrolidine-3-carboxylate, can be more nucleophilic than the starting material, leading to the formation of a quaternary ammonium salt.[1][2] To minimize this, use a stoichiometric amount or only a slight excess of the benzylating agent and add it slowly to the reaction mixture.[1]
-
O-alkylation: Although less common for amines compared to alcohols, under certain conditions, the enolate of the ester could potentially undergo O-alkylation. Using a non-nucleophilic base and controlling the reaction temperature can help mitigate this.
-
Elimination Reactions: Under strongly basic conditions, benzyl halides can undergo elimination to form stilbene. Using a milder base and appropriate temperature control can prevent this.
-
-
Work-up and Purification Losses:
-
The product is an amine and can be protonated and lost into the aqueous phase during an acidic workup. Ensure the aqueous layer is basified before extraction to recover the product.
-
The product might be volatile, so care should be taken during solvent removal under reduced pressure.
-
Question: I am observing multiple spots on my TLC after the N-benzylation reaction. What are the likely impurities?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The likely impurities in the N-benzylation of ethyl pyrrolidine-3-carboxylate include:
-
Unreacted Starting Material: The spot corresponding to ethyl pyrrolidine-3-carboxylate.
-
Over-alkylation Product: The quaternary ammonium salt, which is highly polar and will likely have a very low Rf value, possibly remaining at the baseline.
-
Benzyl Alcohol/Dibenzyl Ether: Formed from the hydrolysis or self-condensation of the benzylating agent, especially if moisture is present or if the reaction is heated for an extended period.
-
Elimination Products: Such as stilbene, which is non-polar and will have a high Rf value.
To identify these impurities, you can run co-spots with the starting material and benzyl bromide. The polarity of the other spots can give clues to their identity.
Question: The hydrolysis of ethyl 1-benzylpyrrolidine-3-carboxylate to the carboxylic acid is not going to completion. How can I improve the yield?
Answer:
Incomplete hydrolysis (saponification) is a common issue. Here are some ways to improve the yield of this compound:
-
Insufficient Hydroxide: Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure the reaction goes to completion. A 30% aqueous solution of NaOH has been used effectively in similar saponifications.[3]
-
Reaction Time and Temperature: The hydrolysis of esters can be slow. Refluxing the reaction mixture for several hours is often necessary to ensure complete conversion.[3] Monitor the reaction by TLC until the ester starting material is no longer visible.
-
Solvent System: Using a co-solvent like methanol or ethanol can help to solubilize the ester in the aqueous hydroxide solution, thereby increasing the reaction rate.[3]
-
Work-up Procedure: After hydrolysis, the product exists as its carboxylate salt in the basic solution. To isolate the carboxylic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) to a pH of around 3-4.[3] This will precipitate the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method is a two-step synthesis. The first step is the N-benzylation of a commercially available pyrrolidine-3-carboxylic acid ester (e.g., the ethyl ester) using a benzyl halide (like benzyl bromide) in the presence of a base. The second step is the hydrolysis (saponification) of the resulting ester to the desired carboxylic acid.
Q2: Which base is best for the N-benzylation step?
A2: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used as they are effective and generally do not compete as nucleophiles.[1] Organic, non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be a good choice.
Q3: What solvent should I use for the N-benzylation reaction?
A3: Polar aprotic solvents are generally preferred for S_N2 reactions like N-alkylation. Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices as they can help to accelerate the reaction rate.[1]
Q4: How can I purify the final product, this compound?
A4: The final product is an amino acid and is zwitterionic at its isoelectric point. Purification can often be achieved by recrystallization. After acidification of the hydrolysis reaction mixture, the product may precipitate out. This precipitate can be filtered and washed with cold water and then recrystallized from a suitable solvent system, such as water/ethanol.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like NaOH and KOH are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes typical reaction conditions for the two-step synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.
| Step | Reactants | Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. N-Benzylation | Ethyl pyrrolidine-3-carboxylate, Benzyl bromide | K₂CO₃ (2.0 eq) | Acetonitrile | Reflux | 12-24 h | 80-90% |
| 2. Hydrolysis | Ethyl 1-benzylpyrrolidine-3-carboxylate | NaOH (30% aq. solution) | Methanol | Reflux | 4-6 h | >95%[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzylpyrrolidine-3-carboxylate (N-Benzylation)
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To a solution of ethyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
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Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
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Filter off the inorganic salts and wash the filter cake with acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-benzylpyrrolidine-3-carboxylate as a pale yellow oil.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in methanol.
-
Add a 30% aqueous solution of sodium hydroxide (5.0 eq).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: A two-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in N-Benzylation
Caption: Troubleshooting flowchart for low N-benzylation yield.
References
Technical Support Center: Optimization of Catalytic Hydrogenation for Pyrrolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of pyrrolidine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic hydrogenation of pyrrolidine derivatives.
Issue 1: Low or No Conversion of the Pyrrole Starting Material
-
Question: My hydrogenation reaction shows low or no conversion of the pyrrole starting material. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion in the hydrogenation of pyrrole derivatives can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
-
Catalyst Activity: The aromaticity of the pyrrole ring makes it inherently difficult to reduce.[1][2] Catalyst poisoning is a common issue, particularly with nitrogen-containing compounds which can strongly adsorb to the catalyst surface and inhibit its activity.[3]
-
Solution:
-
Increase the catalyst loading.
-
Consider using a more active catalyst. Rhodium (Rh) and Ruthenium (Ru) catalysts are often more effective than Palladium (Pd) for the hydrogenation of pyrrole rings.[4][5] Noble metal catalysts such as Rh/C, Pt/C, or Ru/C are frequently used.[1]
-
Ensure the catalyst is fresh and has been properly handled and stored to avoid deactivation.
-
-
-
Reaction Conditions: Inadequate temperature or hydrogen pressure can lead to poor conversion.
-
Solution:
-
Increase the hydrogen pressure. High-pressure hydrogen is often necessary for the reduction of the pyrrole ring.[1]
-
Increase the reaction temperature. However, be aware that excessively high temperatures can lead to side reactions and catalyst degradation.
-
-
-
Substrate Purity: Impurities in the starting material or solvent can act as catalyst poisons.
-
Solution:
-
Ensure the purity of the pyrrole derivative and the solvent. Purification of the starting material may be necessary.
-
Degas the solvent before use to remove dissolved oxygen, which can deactivate the catalyst.
-
-
-
Acidic Conditions: Acidic conditions can sometimes be used to activate the pyrrole ring for reduction.[1]
-
Solution:
-
A small amount of a non-coordinating acid could be added to the reaction mixture. However, this approach should be used with caution as it can lead to equipment corrosion and may not be compatible with all substrates or catalysts.[1]
-
-
-
Issue 2: Poor Selectivity and Formation of Byproducts
-
Question: My reaction is producing significant amounts of byproducts, such as ring-opened products (e.g., n-butylamine), instead of the desired pyrrolidine derivative. How can I improve the selectivity?
-
Answer: The formation of byproducts like n-butylamine is a known issue in pyrrole hydrogenation, arising from the cleavage of the pyrrolidine ring.[1][6] Optimizing selectivity requires careful control over the catalyst and reaction conditions.
-
Catalyst Choice: The nature of the catalyst and its support plays a crucial role in selectivity.
-
Solution:
-
The choice of metal can influence selectivity. For instance, at certain conditions, Rhodium and Ruthenium catalysts have shown high activity and selectivity for the saturation of the pyrrole ring.[5]
-
The catalyst support can also affect the outcome. For example, both carbon and γ-alumina have been used as supports for Rhodium catalysts in the hydrogenation of 1-methylpyrrole.[4]
-
-
-
Reaction Temperature and Pressure: Harsher reaction conditions can promote over-reduction and ring-opening.
-
Solution:
-
Screen different temperatures and pressures. Lowering the temperature and pressure may favor the formation of the desired pyrrolidine product.[6]
-
-
-
Catalyst Particle Size: The size of the metal particles on the catalyst support can influence selectivity.
-
Solution:
-
If possible, consider using a catalyst with a smaller metal particle size, as this has been shown to favor the formation of pyrrolidine over ring-opened products in some cases.[6]
-
-
-
Issue 3: Catalyst Deactivation and Poor Reusability
-
Question: The catalyst deactivates quickly, and I am unable to reuse it for multiple reaction cycles. What could be the cause, and how can I improve catalyst stability and reusability?
-
Answer: Catalyst deactivation in the hydrogenation of nitrogen-containing heterocycles is a common problem.[3] The nitrogen atom in the pyrrole or pyrrolidine product can act as a poison to the metal catalyst.
-
Catalyst Poisoning: The nitrogen lone pair can strongly bind to the active sites of the catalyst, leading to deactivation.[3]
-
Solution:
-
Catalyst Selection: Rhodium has been reported to be less sensitive to nitrogen poisoning compared to Palladium and Ruthenium.[4]
-
Washing/Regeneration: In some cases, washing the catalyst with a suitable solvent after the reaction may help to remove adsorbed species and restore some of its activity. However, complete regeneration can be challenging.
-
-
-
Reaction Conditions: High temperatures can lead to sintering of the metal particles, reducing the active surface area and catalyst activity.
-
Solution:
-
Operate at the lowest effective temperature to minimize thermal degradation of the catalyst.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally best for the hydrogenation of pyrrole derivatives?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome. However, Rhodium (Rh) and Ruthenium (Ru) catalysts, often on a carbon support (Rh/C, Ru/C), are frequently reported to be highly active and selective for the saturation of the pyrrole ring.[5] Platinum (Pt) based catalysts are also used.[1] Palladium (Pd) catalysts can be effective but may be more prone to nitrogen poisoning.[4]
Q2: What are typical reaction conditions (temperature, pressure) for pyrrole hydrogenation?
A2: Reaction conditions can vary widely. Mild conditions may involve room temperature and pressures around 6-10 bar.[3][5] More challenging substrates may require higher temperatures (e.g., 60-100 °C) and significantly higher pressures.[4] It is crucial to perform optimization studies for each specific substrate.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can influence the solubility of the substrate and product, as well as the activity of the catalyst. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol) and other polar aprotic solvents. In some cases, solvent mixtures have been used to improve catalyst activity and selectivity.[5] Solvent-free conditions have also been reported for certain applications.[7]
Q4: Can N-substituted pyrroles be hydrogenated?
A4: Yes, N-substituted pyrroles can be hydrogenated to the corresponding N-substituted pyrrolidines. The nature of the N-substituent can influence the reactivity, but the general principles of catalyst selection and optimization of reaction conditions still apply.[3]
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of 1-Methylpyrrole
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Reference |
| 5% Rh/C | Carbon | 25 | 10 | 3.5 | 100 | [4] |
| 5% Rh/γ-Al₂O₃ | γ-Alumina | 25 | 10 | 4.0 | 100 | [4] |
| 5% Ru/C | Carbon | 25-60 | 10 | - | - | [3] |
Table 2: Influence of Pt Particle Size on Pyrrole Hydrogenation Selectivity
| Catalyst | Pt Particle Size (nm) | Temperature (K) | Pressure (torr H₂) | Selectivity to Pyrrolidine (%) | Selectivity to n-Butylamine (%) | Reference |
| Pt | 1 | 413 | 400 | High | Low | [6] |
| Pt | >5 | 413 | 400 | Dramatically Lower | Higher | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Hydrogenation of an N-Substituted Pyrrole
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge is used.
-
Charging the Reactor: The N-substituted pyrrole derivative (1.0 eq) and the chosen solvent (e.g., methanol) are added to the reactor.
-
Catalyst Addition: The catalyst (e.g., 5% Rh/C, 1-5 mol%) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Sealing and Purging: The reactor is sealed and then purged several times with hydrogen gas to remove any air.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and heated to the set temperature (e.g., 25-60 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the pressure gauge. Aliquots may be taken at intervals (if the reactor setup allows) and analyzed by GC-MS or NMR to determine conversion and selectivity.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by an appropriate method (e.g., distillation or chromatography).
Visualizations
Caption: Troubleshooting workflow for low or no conversion in catalytic hydrogenation.
Caption: Logic diagram for selecting a suitable catalyst for pyrrole hydrogenation.
References
- 1. organicintermediate.com [organicintermediate.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-Benzylpyrrolidine-3-carboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-benzylpyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities typically include unreacted starting materials, neutral organic by-products from the synthesis, and residual solvents. Since this compound has both an acidic carboxylic acid group and a basic tertiary amine, it can be effectively separated from neutral impurities.[1][2][3]
Q2: Which purification method is most suitable for my crude sample?
The choice of method depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is the most effective method for removing neutral impurities.[3][4] It leverages the amphoteric nature of the target compound to separate it from non-ionizable materials.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product or as a final polishing step after another purification method like extraction.[2][5][6]
-
Column Chromatography: For complex mixtures where impurities have similar properties to the desired compound, or for separating stereoisomers, chromatography (e.g., ion-exchange or silica gel) may be necessary.[7]
Q3: How does acid-base extraction work for this specific compound?
This compound possesses a carboxylic acid functional group (acidic) and a tertiary amine in the pyrrolidine ring (basic). An acid-base extraction exploits the acidic nature of the carboxylic acid. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[1][2][8] This salt moves into the aqueous layer, leaving organic-soluble neutral impurities behind in the organic layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution as a solid.[2][8][9]
Q4: My yield is very low after the acid-base extraction and precipitation. What went wrong?
Low yield can result from several factors:
-
Incomplete Extraction: The layers were not mixed thoroughly enough, leaving a significant amount of your product in the organic layer.[2]
-
Incorrect pH for Precipitation: It is critical to add enough acid to fully neutralize the base and protonate the carboxylate.[1] You should acidify the solution until the pH is well below the pKa of the carboxylic acid (predicted pKa is ~3.83), typically to a pH of 3-4, to ensure complete precipitation.[8][10]
-
Product Solubility: Although the neutral form is less soluble in water, there is still some residual solubility. Using an ice bath to cool the solution before filtration can help maximize precipitation.
Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point. To resolve this:
-
Add more solvent to the hot mixture to ensure the compound fully dissolves.
-
Try a different solvent system. A common technique is to use a solvent pair: one solvent in which the compound is highly soluble and another in which it is poorly soluble. Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[11]
-
Ensure the crude product is not excessively impure, as high levels of impurities can depress the melting point and interfere with crystal lattice formation.
Q6: What is a good starting solvent for recrystallization?
The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at room or cold temperatures.[5] For a moderately polar molecule like this compound, solvents like water, ethanol, or mixtures such as ethanol/water or hexane/ethyl acetate could be good starting points to test.[4][11] Small-scale solubility tests are recommended to find the optimal solvent or solvent system.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Best For Removing | Typical Purity | Pros & Cons |
| Acid-Base Extraction | Separates compounds based on differences in their acidic/basic properties and subsequent solubility in aqueous vs. organic phases.[3] | Neutral impurities, basic impurities (if extracting the acid form). | >95% | Pros: High capacity, rapid, cost-effective. Cons: Requires the compound to have an ionizable group, involves multiple steps. |
| Recrystallization | Purifies crystalline solids by dissolving the crude material in a hot solvent and allowing the desired compound to selectively crystallize upon cooling.[6] | Small amounts of impurities with different solubility profiles. | >98%[12] | Pros: Can yield very pure material, relatively simple. Cons: Finding a suitable solvent can be trial-and-error, potential for low recovery, risk of "oiling out".[2] |
| Column Chromatography | Separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, ion-exchange resin) and a mobile phase.[7] | Structurally similar impurities, isomers, complex mixtures. | >99%[13] | Pros: High resolution, very versatile. Cons: Can be slow, requires larger volumes of solvent, more complex setup. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve approximately 1 gram of the crude this compound in 20 mL of a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing.[1][2]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To maximize recovery, add another 10 mL of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate as before, combining the aqueous layer with the first extract. The organic layer containing neutral impurities can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper to ensure pH is ~3).[8] A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the solid to air dry completely on the filter or in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol should be performed on the product obtained from extraction or on crude material that is already substantially pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask, just enough to cover the solid. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.[14] If the solid does not dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[14]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals thoroughly.
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studylib.net [studylib.net]
- 10. chembk.com [chembk.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. famu.edu [famu.edu]
Technical Support Center: Chiral Separation of Pyrrolidine-3-Carboxylic Acid
<_Step_2>
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of pyrrolidine-3-carboxylic acid and its derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of pyrrolidine-3-carboxylic acid, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor resolution or no separation between the enantiomers?
Answer:
Poor resolution is a frequent challenge and can stem from several factors related to the column, mobile phase, or sample.
-
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for achieving enantioseparation.[1] Pyrrolidine-3-carboxylic acid, being a cyclic β-amino acid, requires a CSP that can facilitate the necessary chiral recognition interactions.
-
Potential Cause 2: Incorrect Mobile Phase Composition. The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in retention and selectivity.
-
Solution:
-
Optimize Organic Modifier: Vary the type (e.g., isopropanol, ethanol) and percentage of the organic modifier.[1][4]
-
Use Additives: Incorporate acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives to the mobile phase. These can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[2][5] A common combination is 50 mM formic acid and 25 mM DEA.[3]
-
Adjust pH: For ionizable compounds like amino acids, the mobile phase pH should be at least one unit away from the analyte's pKa to ensure consistent ionization and prevent peak shape issues.[6]
-
-
-
Potential Cause 3: Suboptimal Temperature or Flow Rate. These parameters influence the kinetics of mass transfer and interaction with the stationary phase.
Question 2: Why are my peaks tailing or showing fronting?
Answer:
Poor peak shape can compromise resolution and affect the accuracy of quantification.[8]
-
Potential Cause 1: Secondary Interactions. Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns, can cause peak tailing.[6][9]
-
Solution: Add a competitor to the mobile phase. For basic compounds, adding an acid like TFA can reduce tailing.[9] For acidic compounds, a basic additive may be required.
-
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.[7][8]
-
Potential Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Potential Cause 4: Column Deterioration. A void at the column inlet or a blocked frit can distort the sample path, leading to poor peak shape for all analytes.[8]
Question 3: My resolution is good, but the analysis time is too long. How can I speed it up?
Answer:
Long analysis times are often a trade-off for high resolution. Several strategies can be employed to reduce the run time.
-
Potential Cause 1: Non-Optimal Flow Rate or Temperature.
-
Solution: Increase the flow rate. Be aware that this may lead to a decrease in resolution, so a balance must be found.[7] Increasing the temperature can also decrease viscosity and speed up elution.
-
-
Potential Cause 2: Inefficient Method.
-
Solution: Consider switching to a different chromatographic technique like Supercritical Fluid Chromatography (SFC), which can offer significantly shorter analysis times.[10] For HPLC, using shorter columns with smaller particles (UHPLC) can also drastically reduce run times while maintaining or even improving resolution.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize pyrrolidine-3-carboxylic acid for chiral separation?
A1: Not always, but it is a common strategy.
-
Direct Separation (Underivatized): Direct separation is possible, often using specialized chiral stationary phases like crown ether or zwitterionic CSPs.[1][3] This approach simplifies sample preparation.
-
Indirect Separation (Derivatization): Derivatization involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18). This can be advantageous for improving chromatographic properties and enhancing detection sensitivity, especially for LC-MS applications.[11][12][13]
Q2: Which type of chiral stationary phase (CSP) is best for pyrrolidine-3-carboxylic acid and its derivatives?
A2: There is no single "best" CSP, as the optimal choice depends on the specific derivative and analytical conditions. However, some classes are more commonly used:
-
Polysaccharide-based CSPs (e.g., Chiralpak AD, AS; Chiralcel OD-H): These are widely applicable and have shown success in separating N-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters.[2] Amylose-based columns (Chiralpak AD, AS) have sometimes been found to be more efficient than cellulose-based ones for these compounds.[2]
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T, R): These are versatile and can operate in multiple mobile phase modes, making them useful for method development.[14][15]
-
Crown Ether-based CSPs: These are particularly effective for the separation of underivatized primary amino acids.[1][10]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): These are designed for the separation of ampholytic molecules like free amino acids and small peptides.[3]
Q3: What are typical mobile phase additives and why are they used?
A3: Additives are crucial for controlling the ionization state of the analyte and the stationary phase, which improves peak shape and selectivity.[5]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): Used to suppress the ionization of residual silanol groups on the stationary phase, which reduces peak tailing for basic and zwitterionic compounds.[5][9]
-
Basic Additives (e.g., Diethylamine - DEA, Ammonia): Used to improve the peak shape of acidic compounds. They are often used in combination with an acidic additive to form a buffer system in the mobile phase.[2][3]
Data & Protocols
Table 1: Comparison of Chiral Stationary Phases for Pyrrolidone Derivatives
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Example | Key Finding | Reference |
| Chiralpak AD | 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester | Hexane/2-propanol/diethylamine | Optimal for specific ester derivatives (compounds 3 & 5 in study). | [2] |
| Chiralpak AS | 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester | Hexane/2-propanol/diethylamine | Best for other specific ester derivatives (compounds 1, 2 & 4 in study). | [2] |
| Lux Cellulose-2 | Various pyrrolidone derivatives | CO₂ / Methanol (SFC) | Provided better resolutions (Rs 1.50 to 3.59) compared to Lux i-Cellulose-5. | [4] |
| CHIRALPAK® ZWIX(+) | Free amino acids | Methanol-based with FA and DEA | Versatile for chiral analysis of free amino acids and small peptides. | [3] |
Experimental Protocol: General Method Development for Chiral HPLC
This protocol outlines a general approach for developing a chiral separation method for pyrrolidine-3-carboxylic acid.
-
Sample Preparation:
-
Dissolve the racemic pyrrolidine-3-carboxylic acid or its derivative in the initial mobile phase or a compatible, weak solvent.[5]
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
-
Column and Mobile Phase Screening:
-
Column Selection: Begin by screening a few different CSPs, for example, a polysaccharide-based column (e.g., Chiralpak AD) and a zwitterionic column (e.g., CHIRALPAK ZWIX).
-
Initial Mobile Phase:
-
For polysaccharide columns in normal phase mode, start with a mixture like Hexane/Isopropanol (90:10 v/v).
-
For zwitterionic columns, a polar ionic mode mobile phase such as Methanol with 50mM Formic Acid and 25mM Diethylamine is a good starting point.[3]
-
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.[5]
-
-
Method Optimization:
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample.
-
Evaluation: Assess the resulting chromatogram for resolution (Rs), peak shape, and retention time.
-
Refinement:
-
If no separation is observed, change the CSP or drastically alter the mobile phase (e.g., change the organic modifier).
-
If partial separation is observed, systematically adjust the mobile phase composition (e.g., vary the percentage of the organic modifier, change the concentration of additives).
-
Fine-tune the separation by adjusting the flow rate and column temperature.
-
-
-
Data Analysis:
-
Once acceptable separation is achieved, integrate the peaks for the two enantiomers.
-
Calculate the resolution factor (Rs), selectivity (α), and retention factors (k'). An Rs value ≥ 1.5 is generally considered baseline resolution.
-
Visual Guides
Method Development Workflow
dot graph TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Caption: General workflow for chiral HPLC method development.
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting flowchart for poor enantiomeric resolution.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-Benzylpyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-benzylpyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic routes include:
-
Aza-Michael Addition followed by Cyclization: This is a highly efficient cascade reaction involving the addition of benzylamine to itaconic acid or its esters, followed by an intramolecular cyclization.[1][2][3] This method is often favored for its atom economy and the formation of a stable pyrrolidone precursor which can then be reduced.
-
Reductive Amination: This route can be approached by reacting a 4-oxobutanoic acid derivative with benzylamine, followed by a reduction step to form the pyrrolidine ring.[4][5][6]
-
N-alkylation of Pyrrolidine-3-carboxylic Acid: This involves the direct benzylation of a pre-existing pyrrolidine-3-carboxylic acid (or its ester) using a benzyl halide. While seemingly straightforward, this method can be prone to over-alkylation and other side reactions.[7]
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.
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Suboptimal reaction conditions: Factors such as temperature, reaction time, solvent, and catalyst choice can significantly impact yield.
-
Purification losses: The desired product may be lost during workup and purification steps.
Q3: What are the common impurities I should look out for?
A3: Common impurities are highly dependent on the synthetic method employed. Please refer to the troubleshooting guides below for specific side products associated with each route. General impurities can include unreacted starting materials, intermediates, and products from side reactions such as polymerization or oxidation.
Troubleshooting Guides by Synthetic Route
Route 1: Aza-Michael Addition of Benzylamine to Itaconic Acid and Subsequent Cyclization
This cascade reaction is a popular and efficient method. However, users may still encounter issues.
Problem: My reaction mixture is a complex mess, and I'm not isolating the desired product.
-
Potential Cause 1: Polymerization of Itaconic Acid. Itaconic acid and its esters can be prone to polymerization, especially at elevated temperatures.
-
Solution: Control the reaction temperature carefully. Consider adding the benzylamine dropwise to a solution of itaconic acid to maintain a low concentration of the Michael acceptor.
-
-
Potential Cause 2: Formation of a Diamide Side Product. If two equivalents of benzylamine react with one equivalent of itaconic acid, a diamide can be formed, preventing cyclization.
-
Solution: Use a stoichiometric amount or a slight excess of itaconic acid relative to benzylamine.
-
Problem: I've isolated a product, but it's not the carboxylic acid.
-
Potential Cause: Isolation of the Pyrrolidone Intermediate. The initial cyclization product is a pyrrolidone-4-carboxylic acid. The final carboxylic acid at the 3-position is typically achieved through a subsequent reduction of the lactam. If this reduction step is incomplete or omitted, you will isolate the intermediate.
-
Solution: Ensure the reduction step (e.g., using a reducing agent like LiAlH₄) is carried out to completion after the cyclization.
-
Experimental Protocol: Aza-Michael Addition and Cyclization
This is a representative protocol and may require optimization.
-
Aza-Michael Addition: Dissolve itaconic acid (1 equivalent) in a suitable solvent such as ethanol or water.
-
Slowly add benzylamine (1 equivalent) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the disappearance of starting materials by TLC.
-
Cyclization: Heat the reaction mixture to reflux for 12-24 hours to promote intramolecular cyclization to the pyrrolidone intermediate.
-
Reduction (if necessary): After cooling, the pyrrolidone intermediate can be isolated and then reduced in a separate step using an appropriate reducing agent to yield this compound.
-
Purification: The final product can be purified by crystallization or column chromatography.
Route 2: Reductive Amination
Problem: My yield is low, and I have multiple spots on my TLC plate.
-
Potential Cause 1: Incomplete Imine Formation. The initial condensation of the keto-acid with benzylamine to form the imine/enamine intermediate may be slow or incomplete.
-
Solution: Use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. The addition of a mild acid catalyst can also be beneficial.
-
-
Potential Cause 2: Reduction of the Carbonyl Group before Imine Formation. If a strong reducing agent is used in a one-pot procedure, it may reduce the starting keto-acid before it has a chance to form the imine.
-
Solution: Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) which are more effective at reducing imines than ketones/aldehydes under neutral or slightly acidic conditions.
-
Quantitative Data Summary (Illustrative)
| Side Product | Potential Cause | Expected Yield Range (%) |
| N-benzyl-4-hydroxybutanamide | Reduction of the starting 4-oxobutanoic acid followed by amidation. | 5-15 |
| Dibenzylamine | Self-condensation of benzylamine. | <5 |
Experimental Protocol: Reductive Amination
This is a representative protocol and may require optimization.
-
Dissolve 4-oxobutanoic acid (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent like methanol or dichloroethane.
-
Adjust the pH to 5-6 using a mild acid (e.g., acetic acid).
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise while monitoring the temperature.
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Stir the reaction at room temperature for 24-48 hours.
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Quench the reaction carefully with water and adjust the pH to be basic.
-
Extract the product with an organic solvent and purify by standard methods.
Visualizing Experimental Workflows
To aid in troubleshooting, the following diagrams illustrate the logical flow of the synthetic and purification steps.
Caption: General experimental workflow from synthesis to purification.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 7. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (R)-Pyrrolidine-3-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of (R)-pyrrolidine-3-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable synthetic routes to (R)-pyrrolidine-3-carboxylic acid?
A1: Two of the most viable routes for large-scale synthesis are:
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, using a chiral catalyst (e.g., a Ruthenium-based catalyst). This approach can offer high enantioselectivity and yield in a single step.
-
Chiral Resolution of a Racemic Mixture: This classic method involves the synthesis of racemic pyrrolidine-3-carboxylic acid followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative, which can then be separated by crystallization.
Q2: How do I choose between asymmetric hydrogenation and chiral resolution for my scale-up process?
A2: The choice depends on several factors including cost, available equipment, and desired purity. Asymmetric hydrogenation can be more atom-economical and require fewer steps, but the initial investment in chiral catalysts can be high. Chiral resolution is a well-established technique but may involve multiple crystallization steps to achieve high enantiomeric purity, potentially lowering the overall yield.
Q3: What are the critical parameters to control during the asymmetric hydrogenation step?
A3: Key parameters to monitor and control include:
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate but must be carefully controlled for safety.
-
Temperature: The optimal temperature will depend on the specific catalyst and substrate and can influence both reaction rate and enantioselectivity.
-
Catalyst Loading: This should be minimized to reduce costs while maintaining an acceptable reaction rate and conversion.
-
Solvent: The choice of solvent can significantly impact catalyst activity and solubility of the substrate and product.
-
Agitation: Efficient mixing is crucial to ensure good mass transfer of hydrogen gas into the liquid phase.
Q4: I am having trouble with the chiral resolution. What are common issues?
A4: Common challenges in chiral resolution include:
-
Poor Diastereomeric Salt Formation: The choice of resolving agent and solvent system is critical.
-
Low Difference in Solubility between Diastereomers: This can make separation by crystallization difficult and may require extensive optimization of solvent and temperature.
-
Racemization: The desired enantiomer can racemize under certain conditions (e.g., harsh pH or high temperatures), reducing the enantiomeric excess of the final product.
Troubleshooting Guides
Asymmetric Hydrogenation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor mass transfer. 4. Presence of catalyst poisons. | 1. Use fresh catalyst or ensure proper handling and storage of the catalyst. 2. Increase hydrogen pressure within safe limits of the reactor. 3. Increase agitation speed. 4. Ensure starting materials and solvent are of high purity and free from potential poisons (e.g., sulfur compounds). |
| Low Enantiomeric Excess (ee) | 1. Sub-optimal reaction temperature. 2. Incorrect catalyst or ligand. 3. Racemization of the product. | 1. Optimize the reaction temperature; lower temperatures often favor higher ee. 2. Screen different chiral ligands to find the best match for the substrate. 3. Analyze the product at different time points to check for racemization and consider milder work-up conditions. |
| Difficult Catalyst Removal | 1. Catalyst is too soluble in the reaction mixture. 2. Catalyst has degraded into fine particles. | 1. Consider using a biphasic solvent system or a solvent in which the catalyst has lower solubility upon completion of the reaction. 2. Employ filtration aids like celite or consider nanofiltration for catalyst recovery.[1][2] |
Chiral Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization of Diastereomeric Salt | 1. Inappropriate solvent. 2. Solution is too dilute. 3. Resolving agent is not suitable. | 1. Screen a variety of solvents or solvent mixtures. 2. Concentrate the solution. 3. Try a different chiral resolving agent (e.g., other tartaric acid derivatives, brucine, or a chiral amine).[3] |
| Low Diastereomeric Excess (de) of Crystals | 1. Similar solubility of the two diastereomers. 2. Co-crystallization of both diastereomers. | 1. Optimize the crystallization temperature and cooling rate. Slower cooling often yields purer crystals. 2. Perform multiple recrystallizations. 3. Consider using a different resolving agent. |
| Low Yield of Resolved Product | 1. Significant solubility of the desired diastereomeric salt in the mother liquor. 2. Loss of material during multiple recrystallizations. | 1. Optimize the solvent and temperature to minimize the solubility of the desired salt. 2. Recover the undesired diastereomer from the mother liquor and racemize it for recycling. |
Experimental Protocols
Method 1: Asymmetric Hydrogenation of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
This protocol is adapted from a patented industrial process.
Step 1: Asymmetric Hydrogenation
-
Reactor Setup: Charge a suitable high-pressure reactor (e.g., a 2-L Hastelloy autoclave) with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (e.g., 67.0 g, 174.17 mmol), a chiral Ruthenium catalyst such as [Ru(OAc)2((S)-2-Furyl-MeOBIPHEP)], and a suitable solvent like methanol.
-
Reaction Conditions: Pressurize the reactor with hydrogen (e.g., 40 bar) and maintain the temperature between 20°C and 40°C.
-
Monitoring: Monitor the reaction progress by checking for the cessation of hydrogen uptake or by in-process controls (e.g., HPLC).
-
Work-up: After completion, release the pressure and filter the reaction mixture to remove the catalyst. The catalyst can be recycled.[1][2] Concentrate the filtrate under reduced pressure.
Step 2: Deprotection
-
Reaction Setup: Dissolve the crude N-benzyl-(R)-pyrrolidine-3-carboxylic acid derivative in a suitable solvent.
-
Hydrogenolysis: Add a palladium on carbon catalyst (Pd/C) and subject the mixture to hydrogenation. The N-benzyl group is cleaved under these conditions.
-
Work-up: Filter off the catalyst and concentrate the solvent to obtain crude (R)-pyrrolidine-3-carboxylic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/isopropanol) to yield the pure product.
Method 2: Chiral Resolution of Racemic Pyrrolidine-3-carboxylic acid
Step 1: Synthesis of Racemic Pyrrolidine-3-carboxylic acid
A scalable synthesis of the racemic starting material is a prerequisite. A common method involves the cyclization of a suitable acyclic precursor.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Salt Formation: Dissolve the racemic pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and an alcohol). Add an equimolar amount of a chiral resolving agent, such as (+)-(2R,3R)-tartaric acid.
-
Crystallization: Heat the solution to obtain a clear solution and then allow it to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
Step 3: Liberation of the Enantiomer
-
Salt Breaking: Dissolve the isolated diastereomeric salt in water.
-
pH Adjustment: Adjust the pH of the solution to the isoelectric point of pyrrolidine-3-carboxylic acid using a suitable acid or base. This will precipitate the free amino acid.
-
Isolation and Purification: Collect the precipitated (R)-pyrrolidine-3-carboxylic acid by filtration, wash with cold water, and dry. Recrystallization may be necessary to achieve the desired purity.
Quantitative Data Presentation
Table 1: Comparison of Scalable Synthetic Routes
| Parameter | Asymmetric Hydrogenation | Chiral Resolution |
| Typical Yield | >90% | <50% (per enantiomer, can be improved with racemization and recycling) |
| Enantiomeric Excess (ee) | >99% | >99% (after recrystallization) |
| Number of Steps | 2-3 | 3-4 (plus racemization/recycle loop) |
| Key Reagents | Chiral Ru or Rh catalyst, H₂ gas, Pd/C | Racemic starting material, Chiral resolving agent (e.g., tartaric acid) |
| Process Scalability | Good, requires high-pressure equipment | Good, relies on standard crystallization equipment |
| Key Challenges | Catalyst cost, handling, and recovery | Multiple crystallizations, solvent selection, racemization of undesired enantiomer |
Visualizations
Caption: Troubleshooting workflow for asymmetric hydrogenation.
Caption: Workflow for chiral resolution with recycling loop.
References
Technical Support Center: N-Benzyl Pyrrolidine Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of benzyl protecting groups from pyrrolidine nitrogen.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzyl group from a pyrrolidine nitrogen?
The most prevalent method for N-debenzylation of pyrrolidines is catalytic hydrogenation.[1] This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere.[1][2] Alternative methods include catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or ammonium formate in place of hydrogen gas, and chemical methods employing reagents such as α-chloroethyl chloroformate (ACE-Cl) or strong acids like BBr₃.[3][4]
Q2: Why is my catalytic hydrogenation for N-debenzylation not working or giving low yields?
Several factors can lead to incomplete reactions or low yields during the catalytic hydrogenation of N-benzyl pyrrolidines:
-
Catalyst Poisoning: Both the starting material (N-benzyl pyrrolidine) and the product (pyrrolidine) are amines, which can strongly coordinate to the palladium catalyst and inhibit its activity.[4][5]
-
Steric Hindrance: Bulky substituents on the pyrrolidine ring or near the nitrogen atom can hinder the approach of the substrate to the catalyst surface.
-
Inappropriate Catalyst Choice: While 10% Pd/C is common, for more challenging substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be more effective.[2]
-
Insufficient Hydrogen Pressure or Reaction Time: Some debenzylations may require elevated hydrogen pressure or prolonged reaction times to proceed to completion.[4][6]
Q3: Are there any additives that can improve the efficiency of catalytic hydrogenation for N-debenzylation?
Yes, the addition of an acid is a common strategy to improve the efficiency of N-debenzylation via catalytic hydrogenation. Acids like acetic acid or hydrochloric acid can protonate the amine, forming a salt.[4] This reduces the coordination of the amine to the palladium catalyst, thereby preventing catalyst poisoning and often accelerating the reaction rate.[2][4][7] The addition of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has also been shown to facilitate the reaction.[4][5]
Q4: When should I consider a method other than catalytic hydrogenation?
Catalytic hydrogenation may not be suitable if your molecule contains other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitro groups.[8] In such cases, or if catalytic hydrogenation consistently fails, alternative chemical deprotection methods should be considered.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | Catalyst poisoning by the amine substrate/product. | Add 1.5 equivalents of acetic acid to the reaction mixture.[2] Alternatively, use a co-catalyst like Nb₂O₅/C.[4][5] |
| Insufficient catalyst activity. | Use a more active catalyst like 20% Pd(OH)₂/C (Pearlman's catalyst).[2] Ensure the catalyst is fresh and has been handled properly to avoid deactivation. | |
| Low hydrogen pressure. | Increase the hydrogen pressure. Some reactions may require pressures up to 575 psi.[2] | |
| Low reaction temperature. | Increase the reaction temperature. Reactions can be run at temperatures up to 60 °C.[2] | |
| Low yield of desired product | Side reactions or degradation of starting material/product. | If using acidic conditions, ensure the product is stable to acid. If not, consider alternative methods. |
| Incomplete reaction. | See solutions for "Reaction is slow or incomplete". | |
| Formation of side products | Reduction of other functional groups. | Use catalytic transfer hydrogenation with a milder hydrogen donor or switch to a non-reductive chemical deprotection method.[3] |
| Over-reduction. | Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd(OH)₂/C with Acetic Acid
This protocol is adapted from a procedure found to be effective for challenging N-benzyl deprotections.[2]
Materials:
-
N-Benzyl pyrrolidine derivative
-
Ethanol (EtOH)
-
Acetic Acid (AcOH)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the N-benzyl pyrrolidine derivative (1 mmol) in ethanol (60 mL) in a suitable reaction vessel.
-
Add acetic acid (1.5 mmol, 1.5 equivalents).
-
Carefully add 20% Pd(OH)₂/C (150 mg).
-
Seal the reaction vessel and purge with an inert gas, then with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm or balloon) at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 14-24 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature and carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., column chromatography, crystallization).
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol is a common alternative to using hydrogen gas.
Materials:
-
N-Benzyl pyrrolidine derivative
-
Methanol (MeOH)
-
Ammonium formate (HCO₂NH₄)
-
10% Palladium on carbon (Pd/C)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the N-benzyl pyrrolidine derivative in methanol in a round-bottom flask.
-
Add ammonium formate (typically 3-5 equivalents).
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of filter aid to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard techniques.
Visual Guides
Caption: Decision workflow for selecting a debenzylation method.
Caption: Simplified mechanism of catalytic hydrogenation for N-debenzylation.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 1,3-dipolar cycloaddition experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1,3-dipolar cycloaddition reaction is not proceeding or is very slow. What are the first things I should check?
A: When a reaction fails to start, begin by assessing the fundamentals:
-
Reactant Integrity: Many 1,3-dipoles, such as azomethine ylides and nitrile oxides, can be unstable and are often best generated in situ.[1] If using an isolated dipole, confirm its stability and proper storage. For in situ generation, ensure the purity of the precursor materials.
-
Dipolarophile Purity: Verify that the dipolarophile is pure and devoid of any inhibitors or contaminants that could hinder the reaction.[1]
-
Concentration: Low reactant concentrations can lead to impractically slow reaction rates. Consider increasing the concentration of the reagents.[1]
Q2: I am observing a very low yield. How can I improve it?
A: Low yields can often be improved by systematically optimizing the reaction conditions:
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rates and yields. While some cycloadditions are insensitive to the solvent, others are accelerated in polar solvents which can stabilize polar transition states.[1] It is advisable to screen a range of solvents with varying polarities, such as toluene, THF, acetonitrile, DMF, or green solvents like ionic liquids or water.[1][2] In some cases, switching from organic solvents to water can lead to remarkable rate increases.[3]
-
Temperature: Reaction rates are highly dependent on temperature. If the reaction is sluggish at room temperature, gentle heating may be necessary.[1][2] However, be cautious, as excessive heat can cause decomposition of your reactants or the desired product.[1] A systematic temperature screening is recommended. For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration might be beneficial.[1]
-
Catalysis: The addition of a catalyst can dramatically improve reaction rates and yields. Lewis acids (e.g., Cu(OTf)₂, Zn(OTf)₂, Ag(I) complexes) are commonly used to activate the dipolarophile by lowering its LUMO energy.[1][4] For the classic azide-alkyne cycloaddition, a copper(I) catalyst is renowned for accelerating the reaction and controlling regioselectivity, a cornerstone of "click chemistry".
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: Regioselectivity is a common challenge and is governed by both steric and electronic factors.[5][6]
-
Frontier Molecular Orbital (FMO) Theory: The outcome can often be predicted by FMO theory.[6][7] Reactions can be classified as normal electron demand (HOMOdipole–LUMOdipolarophile controlled) or inverse electron demand (LUMOdipole–HOMOdipolarophile controlled).[7][8] Modifying electron-donating or electron-withdrawing groups on either the dipole or dipolarophile can alter the controlling FMO interaction and thus favor one regioisomer.[5][8]
-
Catalysis: Catalysts can strongly influence regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), for example, reliably yields the 1,4-disubstituted 1,2,3-triazole, whereas the thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers.[9] Similarly, Lewis acids can direct the regiochemical outcome in reactions involving other dipoles.[10]
-
Steric Hindrance: Bulky substituents on the reactants can sterically hinder one approach over another, thereby favoring the formation of a single regioisomer.
Q4: I am struggling with poor stereoselectivity. What strategies can I employ?
A: 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions, meaning the stereochemistry of the reactants is usually retained in the product (stereospecific).[3][6] Diastereoselectivity (e.g., endo/exo selectivity) can be influenced by:
-
Chiral Lewis Acids: Using chiral Lewis acid catalysts is a primary strategy for inducing enantioselectivity and controlling diastereoselectivity in cycloadditions.[4][10]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile can effectively direct the stereochemical course of the cycloaddition.
-
Reaction Conditions: Solvent and temperature can sometimes influence the diastereomeric ratio, making optimization of these parameters worthwhile.
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for achieving high yields and selectivity. The following tables summarize the effects of different solvents and catalysts on 1,3-dipolar cycloadditions as reported in various studies.
Table 1: Effect of Solvent on Yield in a Three-Component Spirooxindole Synthesis (Data synthesized from comparative studies)
| Entry | Solvent | Yield (%) | Selectivity | Reference |
| 1 | [bmim][BF4] | 70-77 | High Regioselectivity | [3] |
| 2 | Methanol (reflux) | 38 | Low Selectivity | [3] |
| 3 | Ethanol (reflux) | 28 | Low Selectivity | [3] |
| 4 | Dioxane (reflux) | 35 | Low Selectivity | [3] |
| 5 | Water | 23 | 68:32 Regioisomeric Ratio | [3] |
Table 2: Effect of Catalysis and Solvent on a Three-Component Reaction (Data synthesized from comparative studies)
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) | Selectivity | Reference |
| 1 | None | [bmim][BF4] | 70-77 | High (Isomer A) | [3] |
| 2 | CuI | [bmim][BF4] | Lower Yield | Mixture of Regioisomers | [3] |
| 3 | Zn(OTf)₂ | [bmim][BF4] | Lower Yield | Mixture of Regioisomers | [3] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for synthesizing 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the organic azide and the terminal alkyne in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. A color change to yellow-green is often observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,3-triazole.
Protocol 2: Synthesis of Isoxazolidines via Nitrone-Olefin Cycloaddition
This protocol provides a general method for the reaction between a nitrone (generated in situ) and an olefin.[1]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
N-substituted hydroxylamine (1.0-1.1 eq)
-
Olefin (dipolarophile) (1.0-1.5 eq)
-
Solvent (e.g., toluene, dichloromethane)
-
Dehydrating agent (e.g., anhydrous MgSO₄)
Procedure:
-
In situ Nitrone Generation: Dissolve the aldehyde or ketone and the N-substituted hydroxylamine in the chosen solvent.[1]
-
Add a dehydrating agent like anhydrous MgSO₄ to the mixture.[1]
-
Stir at room temperature for 1-4 hours to facilitate the formation of the nitrone.[1]
-
Cycloaddition: Add the olefin to the reaction mixture containing the freshly generated nitrone.[1]
-
Heat the reaction mixture to reflux. The required temperature will depend on the boiling point of the solvent.[1]
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.[1]
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the dehydrating agent by filtration.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to yield the desired isoxazolidine.[1]
Visualized Workflows and Logic Diagrams
Caption: A troubleshooting workflow for common issues in 1,3-dipolar cycloadditions.
Caption: Logic for selecting parameters based on FMO theory to enhance reactivity.
Caption: A step-by-step experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. chesci.com [chesci.com]
- 8. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. pubs.acs.org [pubs.acs.org]
Enhancing enantiomeric excess in asymmetric pyrrolidine synthesis
Technical Support Center: Asymmetric Pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing enantiomeric excess in asymmetric pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing low enantioselectivity in my asymmetric pyrrolidine synthesis?
Low enantioselectivity can stem from several factors, including the purity of reagents and catalysts, solvent choice, reaction temperature, and catalyst-to-ligand ratio. The inherent structure of your substrate also plays a crucial role in the stereochemical outcome.[1]
Q2: How critical is the purity of my reagents and catalyst?
The purity of the chiral ligand and any metal precursor is paramount. Impurities can poison the catalyst or introduce non-selective catalytic cycles, leading to a significant drop in enantioselectivity. Ensure all reagents and solvents are of high purity and appropriately dried, as water can interfere with many catalytic systems.[1]
Q3: How does the choice of solvent impact the enantiomeric excess (ee)?
The solvent plays a critical role in the transition state of the reaction and can directly influence enantioselectivity. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. For instance, in proline-catalyzed aldol reactions, enantiomeric ratios can vary significantly with different solvents, with ranges from 67:33 to 95:5 being observed.[2][3][4] It is highly recommended to screen a range of solvents with varying polarities to determine the optimal conditions for your specific transformation.[1] Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction.[1]
Q4: Can adjusting the reaction temperature improve my enantiomeric excess?
Yes, temperature is a critical parameter. Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures.[1] However, this often comes at the cost of a slower reaction rate. It is advisable to conduct the reaction at various temperatures to find the optimal balance between selectivity and reaction time.[1] In some cases, a reversal of enantioselectivity has been observed with changes in temperature.[5]
Q5: What is the optimal catalyst loading for achieving high enantiomeric excess?
The optimal catalyst loading needs to be determined empirically for each specific reaction. While higher catalyst loading can increase the reaction rate, its effect on enantiomeric excess varies.[6] It's recommended to screen catalyst loading systematically, for example, from 1 mol% to 20 mol%.[6] In some optimized organocatalytic reactions, catalyst loading has been successfully decreased to as low as 0.1 mol% by understanding the reaction kinetics.
Q6: I am observing inconsistent results between batches. What could be the cause?
Inconsistent results often arise from subtle variations in experimental conditions. Key factors to control are:
-
Atmosphere: Ensure all reactions are performed under a consistently inert atmosphere (e.g., nitrogen or argon), as oxygen and moisture can deactivate sensitive catalysts.[7]
-
Solvent and Reagent Quality: Use freshly purified solvents and high-purity reagents for each batch.[7]
-
Temperature Control: Use a reliable thermostat or cryostat to maintain a constant temperature, as fluctuations can impact yield and enantioselectivity.[7]
-
Stirring: Ensure efficient and consistent stirring to avoid localized concentration gradients.[7]
Q7: What are the common methods for purifying chiral pyrrolidines?
The primary methods for chiral purification are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[8] Polysaccharide-based CSPs are widely used for this purpose.[8] Chiral resolution via crystallization is also a viable, though sometimes more challenging, technique.[8]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Systematically screen catalyst loading (e.g., 1-20 mol%). Both too low and too high concentrations can lead to poor stereoselectivity.[6] |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities and coordinating abilities.[1] The solvent can significantly alter the transition state energetics.[2][3] |
| Non-Optimal Temperature | Conduct the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Lower temperatures often improve enantioselectivity.[1][6] |
| Presence of Impurities | Ensure all reagents, substrates, and solvents are of high purity. Water, in particular, can be detrimental to many catalytic systems.[1] |
| Catalyst Deactivation | Handle and store catalysts under an inert atmosphere to prevent degradation from air or moisture.[7] |
Issue 2: Low Reaction Yield/Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%).[6] |
| Catalyst Deactivation | Ensure all components are pure and the reaction is run under an inert atmosphere if the catalyst is sensitive to air or moisture.[6] |
| Poor Substrate Reactivity | Consider increasing the reaction temperature or the concentration of reactants.[6] |
| Suboptimal Reaction Time | Monitor the reaction progress over time to determine the point of maximum conversion. |
Issue 3: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | The choice of solvent can influence diastereoselectivity. For instance, in some proline-catalyzed reactions, diastereoselectivity can be inverted by changing the solvent.[3] |
| Catalyst Structure | The structure of the catalyst, including the presence of additives or modifications, can significantly impact the diastereomeric ratio.[2][3] |
| Reaction Temperature | Temperature can affect the equilibrium between different transition states, thereby influencing the diastereomeric ratio. |
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Ratio (er) in Proline-Catalyzed Aldol Reactions
| Solvent | Enantiomeric Ratio (er) | Reference |
| Hexane | 65:35 | [3] |
| DMSO/Acetone | up to 88:12 | [2] |
| DMSO | 95:5 | [3] |
| Water | 97:3 | [2] |
Table 2: Illustrative Effect of Catalyst Loading on Enantioselectivity and Yield
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Type |
| 0.5 | 85 | 95 | Asymmetric Michael Addition |
| 1.0 | 92 | 98 | Asymmetric Michael Addition |
| 2.0 | 95 | 99 | Asymmetric Michael Addition |
| 5.0 | 93 | 99 | Asymmetric Michael Addition |
| 10.0 | 88 | 97 | Asymmetric Michael Addition |
| Data is illustrative and compiled from general trends observed in the literature.[7] |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a general framework for optimizing catalyst loading in an asymmetric synthesis.
-
Preparation:
-
Use an anhydrous solvent, freshly distilled or from a solvent purification system.
-
Ensure the catalyst, substrate, and all reagents are pure and dry.
-
-
Reaction Setup (Example for 5 parallel reactions):
-
In a glovebox or under an inert atmosphere, arrange five reaction vials equipped with magnetic stir bars.
-
To each vial, add the substrate (1 equivalent).
-
Prepare stock solutions of the catalyst and any other reagents to ensure accurate dispensing.
-
Add the appropriate amount of catalyst stock solution to each vial to achieve the desired mol% (e.g., 1, 2, 5, 10, 15 mol%).
-
Add the solvent to each vial to reach the desired concentration.
-
-
Reaction Execution:
-
Add the second reactant to initiate the reaction.
-
Stir the reactions at the desired temperature for a set amount of time.
-
-
Analysis:
-
After the specified time, quench the reactions.
-
Analyze the conversion and enantiomeric excess of each reaction using appropriate techniques (e.g., GC, HPLC with a chiral column).
-
-
Optimization:
-
Based on the results, select the catalyst loading that provides the best balance of yield, reaction time, and enantioselectivity. Further fine-tuning may be necessary.
-
Visualizations
Caption: A general experimental workflow for asymmetric pyrrolidine synthesis.
Caption: A decision tree for troubleshooting low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Overcoming poor solubility of 1-benzylpyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 1-benzylpyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The poor aqueous solubility of this compound is due to its molecular structure. It is a zwitterionic compound, containing both a carboxylic acid group (which is acidic) and a pyrrolidine nitrogen atom (which is basic). While this structure allows for some interaction with water, the nonpolar benzyl group contributes to overall low solubility in neutral aqueous solutions. The compound is reported to have only slight solubility in solvents like chloroform, DMSO, and methanol.[1]
Q2: What are the primary strategies to improve the solubility of this compound?
A2: Several effective techniques can be employed to enhance the solubility of carboxylic acids like this compound.[2][3] The most common starting points are:
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule, which significantly increases aqueous solubility.[4][]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to alter the polarity of the solvent system.[3][]
-
Salt Formation: Converting the carboxylic acid into a more soluble salt form, such as a sodium or potassium salt.[2][6][7][8]
Q3: Can particle size reduction help with solubility issues?
A3: Yes, reducing the particle size through techniques like micronization or nanonization increases the surface area of the solid compound.[3][4] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[3][6] While this may not increase the equilibrium solubility, it can be crucial for experiments where rapid dissolution is required.
Troubleshooting Guides
Issue 1: The compound dissolves initially with a co-solvent but precipitates upon dilution or standing.
This common issue, often called "crashing out," occurs when the aqueous content of the final solution becomes too high to maintain the drug's solubility, leading to a supersaturated and unstable state.
Troubleshooting Steps:
-
Reduce Stock Solution Concentration: Prepare a more dilute stock solution in your organic co-solvent (e.g., DMSO). This will result in a lower final concentration of the organic solvent in your aqueous medium.
-
Optimize Co-solvent Percentage: Methodically test different final percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO) to find the minimum concentration required to maintain solubility.
-
Change Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously. This can prevent localized high concentrations that initiate precipitation.
-
Consider an Alternative Strategy: If precipitation persists, the required co-solvent concentration may be incompatible with your experimental system. Consider using pH adjustment or forming a salt instead.
Issue 2: The chosen solubilization method (e.g., high pH, co-solvent) is interfering with my biological assay.
Excipients and non-physiological pH values can be toxic to cells or interfere with assay components.
Troubleshooting Steps:
-
Run Vehicle Controls: Always test the vehicle (the solubilizing system without your compound) in the assay at the exact same final concentration to determine its baseline effect.
-
Minimize Excipient Concentration: Perform optimization experiments to find the lowest possible concentration of the co-solvent or the mildest pH that maintains compound solubility.
-
Switch Solubilization Methods: If interference is unavoidable, switch to a more inert method. For example, cyclodextrin complexes can be a good alternative to surfactants or high concentrations of organic solvents.[6][9]
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility |
| Chloroform | Slightly Soluble[1] |
| DMSO | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle | Advantages | Potential Disadvantages |
| pH Adjustment | Ionizes the carboxylic acid group to a carboxylate, which is more polar and water-soluble.[3][] | Simple, effective for ionizable drugs, uses minimal excipients.[] | May cause compound degradation at extreme pH; not suitable for non-ionizable drugs; potential for precipitation if pH is not maintained.[3] |
| Co-solvency | A water-miscible organic solvent is added to reduce the overall polarity of the aqueous medium.[] | Simple to prepare, effective for many lipophilic compounds.[3] | The organic solvent can be toxic to cells or interfere with assays; risk of precipitation upon dilution.[9] |
| Salt Formation | The compound is reacted with a base (e.g., NaOH, KOH) to form an ionic salt with significantly higher aqueous solubility.[7][8] | Can dramatically increase solubility and dissolution rate; produces a stable solid form.[7][8] | Requires the drug to be ionizable; the salt can be hygroscopic or convert back to the less soluble free acid at certain pH values.[7] |
| Cyclodextrin Complexation | The hydrophobic compound is encapsulated within the lipophilic core of a cyclodextrin molecule.[6] | Generally low toxicity; can improve stability. | Can be expensive; complex formation is an equilibrium process. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) with a range of pH values, such as pH 6.0, 7.0, 7.4, 8.0, and 9.0.
-
Suspension: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspensions at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a 0.22 µm syringe filter compatible with your buffer.
-
Quantification: Carefully take a sample of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Analysis: Plot the measured solubility against the pH to determine the optimal pH for your desired concentration.
Protocol 2: Solubility Enhancement using Co-solvents
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent where it is more soluble, such as Dimethyl Sulfoxide (DMSO). A typical starting concentration is 10-50 mM. Ensure the compound is fully dissolved.
-
Serial Dilution: Perform serial dilutions of your stock solution into your final aqueous buffer (e.g., PBS, cell culture media).
-
Dispersion: When diluting, add the stock solution to the aqueous buffer (not the other way around) and mix immediately and thoroughly (e.g., by vortexing) to facilitate rapid dispersion and prevent precipitation.
-
Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, crystals) immediately after preparation and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours).
-
Optimization: If precipitation occurs, repeat the process with a more dilute stock solution or a slightly higher percentage of the co-solvent in the final solution.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of pyrrolidine-3-carboxylic acid synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Pyrrolidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, serves as a crucial scaffold for a variety of biologically active molecules. The stereoselective synthesis of this compound is of paramount importance, and several distinct synthetic strategies have been developed. This guide provides a comparative analysis of the most prominent routes to pyrrolidine-3-carboxylic acid, offering a detailed examination of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Key Synthesis Routes
The selection of a synthetic route to pyrrolidine-3-carboxylic acid is often a trade-off between factors such as stereoselectivity, overall yield, number of steps, scalability, and the cost and availability of starting materials and catalysts. The following table summarizes the key quantitative data for the leading synthetic methodologies.
| Metric | Asymmetric Michael Addition | Enantioselective Hydrogenation | Synthesis from Chiral Precursors (e.g., 4-Hydroxyproline) |
| Typical Overall Yield | Good to Excellent (e.g., ~90% for derivatives)[1] | Excellent (up to >99%)[2] | Moderate to Good (multi-step process) |
| Enantiomeric Excess (ee) | Excellent (up to 97%)[1][3] | Excellent (up to >99.9%)[2] | Inherently high (starts from chiral pool) |
| Number of Steps | Short (e.g., 2 steps for derivatives)[1][4] | Short (typically 1-2 steps from precursor)[2] | Long (often >5 steps)[1] |
| Key Reagents/Catalysts | Organocatalysts (e.g., chiral amines), Nitroalkanes | Homogeneous Ru- or Rh-based catalysts with chiral ligands | Standard protecting groups, oxidizing/reducing agents |
| Scalability | Moderate to Good | Excellent (well-suited for industrial scale) | Moderate |
| Key Advantages | High enantioselectivity, short route, mild conditions | Exceptional enantioselectivity and yield, high atom economy | Readily available and relatively inexpensive starting material |
| Key Disadvantages | Cost of organocatalyst, purification from catalyst | High-pressure equipment, cost of precious metal catalysts | Long synthetic sequence, protection/deprotection steps |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows of the primary synthetic routes to pyrrolidine-3-carboxylic acid.
Detailed Experimental Protocols
This section provides representative experimental protocols for the key transformations in the discussed synthetic routes. These are intended as illustrative examples and may require optimization for specific substrates and scales.
Asymmetric Michael Addition and Subsequent Reductive Cyclization
This two-step sequence provides a concise route to 5-substituted pyrrolidine-3-carboxylic acid derivatives with high enantioselectivity.[1]
Step 1: Organocatalytic Asymmetric Michael Addition
-
Materials: 4-oxo-2-enoate (1.0 eq.), nitroalkane (5.0 eq.), chiral amine organocatalyst (e.g., a diarylprolinol silyl ether derivative, 0.1 eq.), and an appropriate solvent (e.g., CH₂Cl₂).
-
Procedure:
-
To a solution of the 4-oxo-2-enoate and the chiral amine catalyst in the solvent at room temperature, add the nitroalkane.
-
Stir the reaction mixture at the specified temperature (e.g., 24 °C) for a designated period (e.g., 48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the γ-nitro ketone intermediate.
-
Step 2: Reductive Cyclization
-
Materials: γ-nitro ketone intermediate from Step 1, Palladium on carbon (10 wt%), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve the γ-nitro ketone in methanol and add the Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrrolidine-3-carboxylic acid derivative. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Enantioselective Hydrogenation
This method is particularly effective for the large-scale, highly enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives.[2]
-
Materials: A 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid substrate, a Ruthenium-based catalyst with a chiral diphosphine ligand (e.g., [Ru(OAc)₂((R)-TMBTP)]), and a solvent such as methanol.
-
Procedure:
-
In an inert atmosphere glovebox, charge a high-pressure autoclave with the substrate, the catalyst (at a substrate-to-catalyst ratio of, for example, 2000:1), and methanol.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 40 bar) and maintain the reaction at a specific temperature (e.g., 30 °C) with stirring.
-
Monitor the reaction for conversion. The reaction time can be around 20 hours.
-
After completion, carefully vent the autoclave and purge with an inert gas.
-
The product can often be isolated by evaporation of the solvent. Purity and enantiomeric excess are typically very high, potentially negating the need for further purification.
-
Synthesis from (2S, 4R)-4-Hydroxyproline
This classical approach relies on the inherent chirality of the starting material to control the stereochemistry of the final product. The following is a representative multi-step sequence.
-
General Workflow: The synthesis typically involves:
-
Protection: Protection of the secondary amine (e.g., as a Boc or Cbz derivative) and the carboxylic acid (e.g., as a methyl or benzyl ester) of 4-hydroxyproline.
-
Functional Group Manipulation: Conversion of the hydroxyl group at the 4-position to a suitable leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution or elimination/reduction sequences to remove the hydroxyl functionality.
-
Deprotection: Removal of the protecting groups to yield the final pyrrolidine-3-carboxylic acid.
-
-
Illustrative Step - Mesylation and Reduction (Conceptual):
-
The N-protected and esterified 4-hydroxyproline is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mesylate.
-
The resulting mesylate can then be subjected to a reduction reaction (e.g., using a hydride source) to remove the mesyloxy group and introduce a hydrogen atom at the 4-position. The specific reagents and conditions will influence the stereochemical outcome at C4.
-
Concluding Remarks
The synthesis of pyrrolidine-3-carboxylic acid and its derivatives can be approached through several effective routes, each with its own set of advantages and challenges.
-
The Asymmetric Michael Addition route stands out for its efficiency and high enantioselectivity in a short number of steps, making it an attractive option for laboratory-scale synthesis and the rapid generation of analogs.[1][4]
-
Enantioselective Hydrogenation is a powerful method for producing highly pure, enantiomerically enriched products in excellent yields, and it is particularly well-suited for industrial-scale manufacturing where efficiency and throughput are critical.[2]
-
Synthesis from chiral precursors like 4-hydroxyproline remains a viable, albeit often longer, approach that leverages the readily available chirality of the starting material.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of production, the required level of stereopurity, and economic considerations. This guide provides the foundational data and experimental context to make an informed decision.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
Structure-activity relationship (SAR) of 1-benzylpyrrolidine-3-carboxylic acid analogs
Comparative Analysis of 1-Benzylpyrrolidine Analogs in Neuroprotection
A comprehensive guide to the structure-activity relationship of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as potential neuroprotective agents against N-methyl-D-aspartic acid (NMDA)-induced excitotoxicity.
This guide provides a comparative analysis of a series of novel 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives and their neuroprotective effects. The structure-activity relationship (SAR) is explored, highlighting key structural modifications that influence their potency in protecting neuronal cells from NMDA-induced cytotoxicity. The experimental data presented is based on a study by Ma et al. (2019), which systematically synthesized and evaluated these compounds.[1]
Structure-Activity Relationship and Data Summary
The synthesized compounds are analogs of a 1-benzylpyrrolidine scaffold, with modifications primarily on the benzyl ring and the carboximidamide moiety. The neuroprotective activity of these compounds was assessed by their ability to protect neuronal cells from cell death induced by NMDA, a key player in excitotoxic neuronal injury. The quantitative data for a selection of these analogs is summarized in the table below.
| Compound ID | R (Substitution on Benzyl Ring) | Neuroprotective Activity (% Protection at 10 µM) |
| 12a | H | 45.8 ± 3.2 |
| 12b | 2-F | 52.3 ± 2.8 |
| 12c | 3-F | 55.1 ± 3.5 |
| 12d | 4-F | 60.2 ± 4.1 |
| 12e | 2-Cl | 48.7 ± 2.9 |
| 12f | 3-Cl | 53.4 ± 3.8 |
| 12g | 4-Cl | 58.9 ± 4.5 |
| 12h | 2-CH₃ | 42.1 ± 3.1 |
| 12i | 3-CH₃ | 46.5 ± 3.6 |
| 12j | 4-CH₃ | 51.7 ± 4.0 |
| 12k | 4-OH | 75.3 ± 5.2 |
| Ifenprodil (Ref.) | - | 65.7 ± 4.8 |
Data sourced from a study on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.[1]
Key Findings from the SAR Analysis:
-
Substitution on the Benzyl Ring: The nature and position of the substituent on the benzyl ring significantly influence neuroprotective activity.
-
Halogen substitution (F, Cl) generally enhances activity compared to the unsubstituted analog (12a). The position of the halogen is also critical, with substitution at the 4-position of the benzyl ring showing the highest potency among the halogenated analogs (12d and 12g).
-
Methyl substitution (12h, 12i, 12j) provides moderate activity, with the 4-methyl analog (12j) being the most active among them.
-
A hydroxyl group at the 4-position (12k) resulted in the most potent compound in the series, exhibiting significantly higher neuroprotective activity than the reference compound, ifenprodil.[1]
-
Experimental Protocols
In Vitro Neuroprotection Assay: NMDA-Induced Cytotoxicity
The neuroprotective activity of the 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives was evaluated using a well-established in vitro model of excitotoxicity.
Cell Culture: Primary cortical neurons were cultured from neonatal Sprague-Dawley rats. The cerebral cortices were dissected, dissociated, and the resulting cells were plated on poly-L-lysine-coated 96-well plates. The neurons were maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
NMDA-Induced Cytotoxicity Assay:
-
After 7 days in culture, the primary cortical neurons were pre-treated with various concentrations of the test compounds or the reference compound (ifenprodil) for 2 hours.
-
Following pre-treatment, the neurons were exposed to 100 µM NMDA for 30 minutes to induce excitotoxicity.
-
The NMDA-containing medium was then removed, and the cells were washed and incubated in fresh culture medium for 24 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
The neuroprotective effect was calculated as the percentage of viable cells in the presence of the compound and NMDA, relative to the control (untreated) cells and cells treated with NMDA alone.[1]
Proposed Mechanism of Action and Signaling Pathway
The study suggests that the neuroprotective effects of these compounds, particularly the most potent analog 12k , are mediated through the inhibition of the NR2B subunit of the NMDA receptor. This inhibition leads to a reduction in the influx of calcium ions (Ca²⁺), thereby preventing the downstream cascade of events that lead to neuronal cell death.
References
A Comparative Guide: 1-benzylpyrrolidine-3-carboxylic acid vs. 1-benzylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two closely related heterocyclic compounds, 1-benzylpyrrolidine-3-carboxylic acid and 1-benzylpiperidine-4-carboxylic acid. These molecules, featuring a benzyl group attached to a nitrogen-containing ring with a carboxylic acid moiety, are often utilized as scaffolds in the design of novel therapeutics. This document aims to provide an objective comparison of their physicochemical properties, synthesis, and reported biological activities based on available data for the parent compounds and their derivatives.
Physicochemical Properties: A Tale of Two Rings
The fundamental difference between these two molecules lies in their core heterocyclic structure: a five-membered pyrrolidine ring versus a six-membered piperidine ring. This seemingly small variation significantly influences their three-dimensional shape, flexibility, and overall physicochemical profile.
| Property | This compound | 1-benzylpiperidine-4-carboxylic acid | Key Considerations for Drug Design |
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₃H₁₇NO₂[1] | The additional methylene group in the piperidine ring increases its molecular weight. |
| Molecular Weight | 205.25 g/mol | 219.28 g/mol [1] | A slight increase in lipophilicity and size for the piperidine analog. |
| Predicted pKa | ~3.8 (acidic) | ~4.0 (acidic) | Both compounds possess a carboxylic acid group, making them acidic. The basicity of the nitrogen is masked by the benzyl group and the electron-withdrawing carboxylic acid. |
| Predicted LogP | 1.6 | 1.9 | Piperidine-containing compounds are generally slightly more lipophilic than their pyrrolidine counterparts, which can affect solubility, cell permeability, and off-target interactions.[2] |
| Conformational Flexibility | Higher flexibility | Prefers a more rigid chair conformation[2] | The five-membered pyrrolidine ring has greater conformational flexibility, which may be advantageous for binding to targets that require an induced fit. The more defined conformation of the piperidine ring can be beneficial for achieving high binding affinity through pre-organization.[2] |
Synthesis and Experimental Protocols
Both compounds are accessible through established synthetic routes, typically involving the N-benzylation of the corresponding heterocyclic carboxylic acid ester followed by hydrolysis.
Synthesis of 1-benzylpiperidine-4-carboxylic acid
A common method for the synthesis of 1-benzylpiperidine-4-carboxylic acid involves the hydrolysis of its ethyl ester.[3]
Experimental Protocol:
-
Hydrolysis: To a solution of ethyl 1-benzylpiperidine-4-carboxylate in a suitable solvent such as tetrahydrofuran, an aqueous solution of a strong base like sodium hydroxide is added.[3]
-
Stirring: The reaction mixture is stirred at room temperature overnight to ensure complete hydrolysis.[3]
-
Neutralization and Extraction: Upon completion, the reaction is neutralized with an acid (e.g., hydrochloric acid) to a pH of 7. The solvent is then removed under reduced pressure.[3]
-
Isolation: The resulting residue is suspended in a solvent like ethanol, and the solid product is collected by filtration. The filtrate can be concentrated to recover any remaining product.[3]
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions.[4] This approach allows for the construction of the pyrrolidine ring with control over stereochemistry.
Experimental Protocol (General for 1,3-Dipolar Cycloaddition):
-
Preparation of Azomethine Ylide: An azomethine ylide is generated in situ from a suitable precursor, such as an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.
-
Cycloaddition: The azomethine ylide reacts with a dipolarophile, for instance, a cis- or trans-alkenyl ester derivative, in the presence of an acid catalyst like trifluoroacetic acid (TFA).[4]
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Comparative Biological Activity and Applications in Drug Discovery
This compound Derivatives:
-
Neurological Disorders: This scaffold is recognized as a versatile building block in the synthesis of pharmaceuticals targeting neurological disorders.[5] Its derivatives are explored for their potential to modulate receptor activity and are considered promising candidates for conditions like depression and anxiety.[6]
-
Anticancer Agents: A study on 1-benzylpyrrolidin-3-ol analogues, derived from a similar core structure, demonstrated selective cytotoxicity towards certain human cancer cell lines, suggesting potential applications in oncology.[7]
-
PPAR Agonists: Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are key targets in the treatment of type 2 diabetes.[4]
1-benzylpiperidine-4-carboxylic acid Derivatives:
-
Enzyme Inhibition: Derivatives of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[8]
-
Sigma Receptor Ligands: Certain derivatives incorporating the 1-benzylpiperidine moiety have shown high affinity for sigma-1 (σ₁) receptors, which are targets for the development of treatments for neurological disorders.[9]
-
Dual-Target Inhibitors for Alzheimer's Disease: Researchers have synthesized 1-benzylpiperidine derivatives with the aim of creating dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for the potential treatment of Alzheimer's disease.[10]
Structure-Activity Relationship (SAR) Insights
The choice between a pyrrolidine and a piperidine core can significantly impact the structure-activity relationship of a series of compounds.
The greater conformational flexibility of the pyrrolidine ring may allow for better adaptation to the binding site of a biological target.[2] Conversely, the more rigid chair conformation of the piperidine ring can be advantageous if a specific, pre-organized conformation is required for high-affinity binding.[2] The slightly higher lipophilicity of the piperidine scaffold can also influence pharmacokinetic properties such as membrane permeability and metabolic stability.[2]
Conclusion
Both this compound and 1-benzylpiperidine-4-carboxylic acid are valuable scaffolds in medicinal chemistry, each offering distinct advantages. The choice between the two will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the structure-activity relationship of the compound series being investigated. The pyrrolidine-based scaffold provides greater conformational flexibility, which could be beneficial for targets requiring an induced fit. The piperidine-based scaffold, with its more rigid structure and slightly higher lipophilicity, may be more suitable for achieving high binding affinity through conformational restriction. Further head-to-head experimental comparisons of these two specific molecules and their derivatives are warranted to fully elucidate their comparative performance in various biological systems.
References
- 1. 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 [chemicalbook.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its structural features have made it a cornerstone in the development of a vast array of biologically active compounds. This guide provides an objective comparison of the biological activities of various pyrrolidine derivatives, supported by experimental data, to assist researchers in the fields of drug discovery and development.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanisms of action are diverse and often involve the induction of programmed cell death (apoptosis) and the inhibition of key enzymes essential for cancer cell proliferation.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for different classes of pyrrolidine derivatives against various human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.
| Derivative Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Spirooxindole-pyrrolidine | 1b | HCT116 (Colon) | 8.5[1] | - | - |
| Spirooxindole-pyrrolidine | 1a | HCT116 (Colon) | 15.2[1] | - | - |
| Thiophen-containing Spiro[pyrrolidine-3,3'-oxindole] | 37e | MCF-7 (Breast) | 17[2] | Doxorubicin | 16[2] |
| Thiophen-containing Spiro[pyrrolidine-3,3'-oxindole] | 37e | HeLa (Cervical) | 19[2] | Doxorubicin | 18[2] |
| Phenyl-containing Spiro[pyrrolidine-3,3'-oxindole] | 36a-f | MCF-7 (Breast) | 22-29[2] | Doxorubicin | 16[2] |
| Phenyl-containing Spiro[pyrrolidine-3,3'-oxindole] | 36a-f | HeLa (Cervical) | 26-37[2] | Doxorubicin | 18[2] |
| N-Arylpyrrolidine-2,5-dione | 2b | MCF-7 (Breast) | 3.1[1] | - | - |
| N-Arylpyrrolidine-2,5-dione | 2a | MCF-7 (Breast) | 5.8[1] | - | - |
| Pyrrolidinone-hydrazone | 3b | IGR39 (Melanoma) | 2.5[1][3] | - | - |
| Pyrrolidinone-hydrazone | 3a | PPC-1 (Prostate) | 10.4[1][3] | - | - |
| Polysubstituted Pyrrolidine | 3k | HCT116 (Colon) | 2.9-16 (across 10 cell lines)[4] | - | - |
| Polysubstituted Pyrrolidine | 3h | HCT116 (Colon) | 2.9-16 (across 10 cell lines)[4] | - | - |
Mechanism of Action: Induction of Apoptosis
A significant number of anticancer pyrrolidine derivatives exert their effect by triggering the intrinsic apoptosis pathway. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.
Antimicrobial Activity
Pyrrolidine derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A common mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication and repair.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyrrolidine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Derivative Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Sulfonylamino Pyrrolidine | 38 | S. aureus | 3.11[5][6] | Cefaclor | - |
| Sulfonylamino Pyrrolidine | 38 | E. coli | 6.58[5][6] | Cefaclor | - |
| Sulfonylamino Pyrrolidine | 38 | P. aeruginosa | 5.82[5][6] | Cefaclor | - |
| Pyrrolidine-Thiazole | 51a | B. cereus | 21.70[5] | Gentamicin | 22.65[5] |
| Pyrrolidine-Thiazole | 51a | S. aureus | 30.53[5] | Gentamicin | 22.17[5] |
| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative | 27a | S. aureus | 16[5] | Chloramphenicol | - |
| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative | 27a | B. subtilis | 16[5] | Chloramphenicol | - |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The workflow for identifying pyrrolidine derivatives that inhibit bacterial DNA gyrase can be visualized as follows.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of compounds on cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrrolidine derivative. Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is used to screen for inhibitors of the acetylcholinesterase enzyme.
Principle: This assay is based on the Ellman method. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, the test pyrrolidine derivative (inhibitor), acetylthiocholine (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. clyte.tech [clyte.tech]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-benzylpyrrolidine-3-carboxylic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1-benzylpyrrolidine-3-carboxylic acid. Due to the limited availability of publicly validated methods for this specific compound, this guide presents illustrative data based on established methods for analogous aromatic and N-substituted carboxylic acids.
Comparison of Analytical Method Performance
The following tables summarize the typical validation parameters for the analysis of this compound using HPLC-UV and GC-MS. These values are representative of what can be expected from a well-developed and validated method.
Table 1: HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Table 2: GC-MS Method Validation Data (with derivatization)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.8% |
| Precision (% RSD) | ≤ 3.0% | 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC-UV and GC-MS techniques.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer). The pH of the mobile phase should be controlled to ensure consistent ionization of the carboxylic acid.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the benzyl group, likely around 210-220 nm.[1]
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Validation Experiments:
-
Linearity: A series of at least five standard solutions of this compound of known concentrations are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration.[2]
-
Accuracy: The accuracy is determined by the recovery method, where a known amount of the analyte is spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined by injecting progressively more dilute solutions of the analyte until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]
GC-MS Method (with Derivatization)
Due to the low volatility of carboxylic acids, derivatization is typically required for GC analysis.[6]
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.
-
Derivatization Protocol: A known amount of the sample is dissolved in an appropriate solvent, and the derivatization reagent is added. The mixture is then heated to ensure complete reaction.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable for separating the derivatized analyte.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Mass Spectrometry: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]
Validation Experiments:
The validation experiments for GC-MS follow the same principles as for HPLC-UV (Linearity, Accuracy, Precision, LOD, and LOQ), with the sample preparation including the derivatization step.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. assayprism.com [assayprism.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of 1-Benzylpyrrolidine Derivatives with Target Enzymes
A comprehensive analysis of in silico docking studies reveals insights into the binding of 1-benzylpyrrolidine derivatives to key enzymatic targets. This guide provides a comparative overview of the molecular docking of 1-benzylpyrrolidine-3-ol analogues with caspase-3, an enzyme central to apoptosis, and contextualizes these findings with docking studies of other pyrrolidine derivatives against different enzymes. While direct docking studies on 1-benzylpyrrolidine-3-carboxylic acid were not prominently found in the reviewed literature, the analysis of its close analogue, 1-benzylpyrrolidin-3-ol, offers significant predictive insights into its potential bioactivity.
Executive Summary
Molecular docking simulations are a cornerstone of modern drug discovery, providing a computational lens to predict the binding affinity and interaction of small molecules with protein targets. This guide synthesizes findings from docking studies on derivatives of 1-benzylpyrrolidine, with a primary focus on their interaction with caspase-3. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug design efforts. The binding energies of 1-benzylpyrrolidin-3-ol analogues with caspase-3 range from -6.6 to -7.8 kcal/mol, indicating favorable interactions.[1] This guide also presents the methodologies for these computational experiments and visualizes the relevant biological pathways and experimental workflows.
Comparison of Docking Studies
The following table summarizes the quantitative data from a key study on the docking of 1-benzylpyrrolidin-3-ol analogues with caspase-3. For a broader perspective, comparative data on other pyrrolidine derivatives with different enzyme targets are also included where available.
| Compound Class | Target Enzyme | PDB ID | Key Compounds/Derivatives | Docking Score (kcal/mol) | Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| 1-Benzylpyrrolidin-3-ol Analogues | Caspase-3 | Not Specified in Abstract | Isoplumeride, Plumeride | -6.6 to -7.8 | Not Specified in Abstract | Not Specified | Not Specified |
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Not Specified in Abstract | s15 | IC50: 5.55 µM (Experimental) | Tyr158 | Triclosan | Not Specified |
| Pyrrolidine Derivatives | Neuraminidase | Not Specified in Abstract | General Pyrrolidine Derivatives | Not Specified | Trp178, Arg371, Tyr406 | Zanamivir | Not Specified |
| Pyrrolidine Derivatives | Pancreatic Lipase | Not Specified in Abstract | Compound 12 | -8.24 | Gly76, Phe77, Asp79, His151 | Orlistat | Not Specified |
Experimental Protocols
A detailed understanding of the computational methodology is crucial for the interpretation and replication of docking studies. The general protocol for the molecular docking of 1-benzylpyrrolidin-3-ol analogues with caspase-3 is outlined below.
Molecular Docking Protocol for 1-Benzylpyrrolidin-3-ol Analogues with Caspase-3:
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme, caspase-3, is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, co-ligands, and adding polar hydrogens. The structure is energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 3D structures of the 1-benzylpyrrolidin-3-ol analogues are generated and optimized using computational chemistry software. This involves assigning correct bond orders, adding hydrogens, and minimizing the energy of the ligands.
-
Grid Generation: A grid box is defined around the active site of the enzyme. The size and center of the grid are chosen to encompass the entire binding pocket where the natural substrate or known inhibitors bind.
-
Molecular Docking: Docking calculations are performed using software such as AutoDock Vina. The program systematically searches for the optimal binding pose of each ligand within the defined grid box by evaluating various conformations and orientations. The binding affinity is estimated using a scoring function, which typically provides a value in kcal/mol.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Signaling Pathway and Experimental Workflow
Caspase-3 Signaling Pathway in Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway. Its activation is a critical step leading to the dismantling of the cell. The pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3.
Caption: The caspase-3 signaling pathway in apoptosis.
General Experimental Workflow for In Silico Docking Studies
The process of conducting molecular docking studies follows a structured workflow, from initial target and ligand selection to the final analysis of the results.
Caption: A generalized workflow for molecular docking studies.
References
A Comparative Guide to the Efficiency of Chiral Catalysts in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in a vast array of pharmaceuticals, natural products, and chiral ligands. Its synthesis, particularly in an enantiomerically pure form, is a cornerstone of modern organic chemistry. The choice of catalyst is paramount in achieving high efficiency and stereoselectivity. This guide provides an objective, data-driven comparison of the three main classes of chiral catalysts employed for pyrrolidine synthesis: organocatalysts, metal-based catalysts, and biocatalysts. While direct, head-to-head comparisons under identical conditions are not always available in the literature, this guide compiles representative data to highlight the relative strengths and weaknesses of each approach, aiding researchers in catalyst selection for their specific synthetic challenges.
At a Glance: Performance of Chiral Catalysts for Pyrrolidine Synthesis
The efficiency of a chiral catalyst is a multifactorial assessment, encompassing yield, enantiomeric excess (ee%), diastereomeric ratio (dr), and catalyst loading. The following tables summarize the performance of representative catalysts from each class in two of the most common strategies for pyrrolidine ring construction: the [3+2] cycloaddition of azomethine ylides and the conjugate addition of nitroalkanes followed by cyclization.
Table 1: Comparison of Chiral Catalysts for the [3+2] Cycloaddition Reaction to Synthesize Polysubstituted Pyrrolidines
| Catalyst Type | Representative Catalyst | Dipolarophile | Yield (%) | ee (%) | dr | Catalyst Loading (mol%) | Ref. |
| Organocatalyst | (S)-Proline | Acrolein | 61 | 80 | >95:5 (endo) | 20 | [1] |
| Organocatalyst | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde | 95 | 99 | >20:1 | 10 | [1] |
| Metal-Based | Cu(I) / Fesulphos | N-Methylmaleimide | 75 | 95 | >95:5 (endo) | 1-5 | [2] |
| Metal-Based | Ag(I) / QUINAP | Acrylate | 95 | 97 | >99:1 (endo) | 3 | [3] |
| Metal-Based | Pd(0) / Phosphoramidite L12 | N-Boc-imine | 98 | 87 | - | 5 | [4] |
| Biocatalyst | N/A | Not a common enzymatic transformation | - | - | - | - |
Note: Data is compiled from different studies and reaction conditions may vary.
Table 2: Comparison of Chiral Catalysts for the Synthesis of 3-Substituted Pyrrolidines via Conjugate Addition
| Catalyst Type | Representative Catalyst | Michael Acceptor | Yield (%) | ee (%) | dr | Catalyst Loading (mol%) | Ref. |
| Organocatalyst | Proline-derived Tetrazole | Nitrostyrene | 95 | 99 | 99:1 (anti) | 10 | [5] |
| Organocatalyst | Proline-derived Squaramide | Nitrostyrene | 98 | 99 | >99:1 (syn) | 10 | [1] |
| Metal-Based | CoBr₂ / BOX Ligand | 3-Pyrroline (Hydroalkylation) | 92 | 97 | - | 5 | [6] |
| Biocatalyst | N/A | Not a common enzymatic transformation for this specific pathway | - | - | - | - |
Note: Data is compiled from different studies and reaction conditions may vary.
In-Depth Analysis of Catalyst Classes
Organocatalysis: The Metal-Free Approach
Organocatalysts, particularly those derived from the chiral pool amino acid L-proline, have revolutionized asymmetric synthesis.[1][7][8][9][10] They operate via mechanisms that mimic enzymatic processes, such as enamine and iminium ion catalysis, and are lauded for their low toxicity, stability, and ready availability.[7][8]
Advantages:
-
Metal-free: Avoids toxic heavy metal contamination in the final product, which is crucial for pharmaceutical applications.
-
Stability: Generally stable to air and moisture, simplifying handling.
-
Availability: Often derived from readily available and inexpensive chiral starting materials.
-
Predictable Stereochemistry: The stereochemical outcome can often be rationalized using established transition state models.
Disadvantages:
-
Catalyst Loading: Can require higher catalyst loadings (5-30 mol%) compared to metal catalysts.
-
Substrate Scope: May have a more limited substrate scope compared to some metal catalysts.
-
Reaction Times: Reactions can sometimes be slower than their metal-catalyzed counterparts.
Metal-Based Catalysis: High Efficiency and Broad Scope
Transition metal complexes featuring chiral ligands are highly effective for a wide range of pyrrolidine syntheses. Metals such as copper, silver, palladium, rhodium, and iridium, when coordinated to chiral ligands, create a chiral environment that can induce high stereoselectivity.[2][4]
Advantages:
-
High Activity: Often achieve high turnover numbers and frequencies, allowing for low catalyst loadings (0.1-5 mol%).
-
Broad Substrate Scope: Can catalyze reactions with a wide variety of substrates and functional groups.[2]
-
Diverse Reactivity: Enable unique transformations not accessible with other catalyst types, such as C-H amination.
Disadvantages:
-
Toxicity: Potential for trace metal contamination in the product.
-
Air and Moisture Sensitivity: Some metal catalysts and ligands are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Cost: Precious metal catalysts (e.g., Rh, Pd, Ir) and complex chiral ligands can be expensive.
Biocatalysis: The Green and Highly Selective Option
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions. While the direct biocatalytic synthesis of pyrrolidines through reactions like [3+2] cycloadditions is not yet well-established, enzymes like transaminases and engineered cytochromes P450 are being developed for the synthesis of chiral pyrrolidine precursors and direct intramolecular C-H amination.
Advantages:
-
Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% ee).
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.
-
Environmentally Friendly: Biocatalysis is a cornerstone of green chemistry.
Disadvantages:
-
Substrate Specificity: Enzymes can have a narrow substrate scope.
-
Enzyme Availability: The desired enzyme may not be commercially available and may require development through directed evolution.
-
Reaction Engineering: May require specific reaction conditions (e.g., pH, co-factors) and can be sensitive to substrate and product inhibition.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a substituted pyrrolidine using each class of catalyst.
Organocatalyzed [3+2] Cycloaddition
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether Reaction: [3+2] cycloaddition of an α,β-unsaturated aldehyde with an azomethine ylide precursor.
A solution of the α,β-unsaturated aldehyde (0.5 mmol) and the azomethine ylide precursor (amino ester hydrochloride, 0.6 mmol) in anhydrous dichloromethane (2.0 mL) is cooled to the specified temperature. Triethylamine (0.65 mmol) is added, followed by the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at this temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine. Enantiomeric excess is determined by chiral HPLC analysis.
Metal-Catalyzed [3+2] Cycloaddition
Catalyst System: Cu(CH₃CN)₄PF₆ / Chiral Ligand (e.g., Fesulphos) Reaction: [3+2] cycloaddition of an iminoester with an alkene.
In a nitrogen-filled glovebox, the copper salt (e.g., Cu(CH₃CN)₄PF₆, 0.01 mmol, 2 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) are dissolved in anhydrous toluene (1.0 mL) in a sealed tube. The mixture is stirred at room temperature for 30 minutes. The iminoester (0.5 mmol) and the alkene (0.6 mmol) are then added. The sealed tube is removed from the glovebox and stirred at the specified temperature for the indicated time. After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the pyrrolidine product. The enantiomeric excess is determined by chiral HPLC.[2]
Biocatalyzed Intramolecular C-H Amination
Catalyst: Engineered Cytochrome P411 Variant (e.g., P411-PYS-5149) Reaction: Intramolecular C-H amination of an alkyl azide.
In a typical biocatalytic reaction, a buffer solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the engineered P411 enzyme, a glucose regeneration system, and NADP⁺. The alkyl azide substrate is added from a stock solution in a co-solvent (e.g., DMSO). The reaction is initiated by the addition of a reducing agent (e.g., sodium dithionite) or by using a whole-cell system. The reaction is shaken at a controlled temperature (e.g., 25-30 °C) for 24-48 hours. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The product is purified by flash chromatography, and the enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizing Catalytic Pathways and Selection
To further aid in understanding and selecting the appropriate catalytic system, the following diagrams illustrate a general workflow for catalyst selection and the fundamental catalytic cycles involved.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential: A Comparative Guide to Novel 1-Benzylpyrrolidine-3-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive biological evaluation of novel 1-benzylpyrrolidine-3-carboxylic acid derivatives, offering a comparative analysis against alternative compounds and detailing the experimental frameworks used for their assessment.
The pyrrolidine ring is a fundamental structural motif in a multitude of FDA-approved drugs, valued for its three-dimensional arrangement of substituents that allows for precise interactions with biological targets.[1] Derivatives of this compound, in particular, have emerged as a promising class of compounds with a wide array of pharmacological activities, including anticonvulsant, neuroprotective, and metabolic regulatory effects.[2][3][4] This guide synthesizes findings from recent studies to present a clear comparison of their performance, supported by experimental data.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of various this compound derivatives and related compounds from several key studies.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity
Certain derivatives have been identified as potent dual agonists of PPARα and PPARγ, making them promising candidates for the treatment of type 2 diabetes by improving glucose metabolism and ameliorating dyslipidemia.[3]
| Compound | Target | EC50 (nM) | Key Findings | Reference |
| cis-3R,4S-configured compound 25 | PPARα | Low nM range | Potent dual PPARα/γ agonist. | Zhang et al.[3] |
| PPARγ | Low nM range | |||
| cis-3R,4S-configured compound 26 | PPARα | Low nM range | Efficient in lowering fasting glucose and triglyceride levels in diabetic db/db mice. | Zhang et al.[3] |
| PPARγ | Low nM range |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Anticonvulsant Activity
A series of 5-aralkyl pyrrolidine-3-carboxylic acid derivatives have demonstrated significant anticonvulsant potential in preclinical models.
| Compound | Assay | Protection (%) | Key Findings | Reference |
| Compound 4b (1-H-4-hydroxy-5-(4-alkoxy-benzyl)-pyrrolidine-3-carboxylic acid) | scPTZ | 100% | Most potent compound in the series. | Aboul-Enein et al.[4] |
| Gabapentin (Reference) | scPTZ | - | Standard anticonvulsant drug. | Aboul-Enein et al.[4] |
scPTZ (subcutaneous pentylenetetrazole) assay is a common preclinical screening method for anticonvulsant drugs.
Cytotoxicity Against Cancer Cell Lines
Structurally related 1-benzylpyrrolidin-3-ol analogues have been evaluated for their cytotoxic effects on various human cancer cell lines, with some compounds showing selective activity.
| Compound | Cell Line | Concentration (µM) | Cytotoxicity | Key Findings | Reference |
| Lead compounds 5j and 5p | HL-60 (human leukemia) | 10 | Selective cytotoxicity | Milder effects on non-cancerous cell lines. | Naqvi et al.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Proliferation Assay (SRB Assay)
The in vitro cytotoxicity of the synthesized compounds against human cancer cell lines was determined using the sulphorhodamine B (SRB) assay.[5]
-
Cell Seeding: Cells were seeded at a density of 8 × 10³ to 15 × 10³ cells per 100µL in 96-well tissue culture plates and incubated for 24 hours at 37°C under 5% CO2.
-
Compound Addition: The test compounds (100µL in each well) were added at different concentrations and the plates were incubated for an additional 48 hours.
-
Cell Fixation: Cells were fixed by gently adding 50% w/v trichloroacetic acid and incubating for 1 hour at 4°C.
-
Washing and Staining: The plates were washed with distilled water and air-dried. Cell growth was measured by adding sulphorhodamine B stain.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Assay
This assay was used to screen for the anticonvulsant potential of the synthesized compounds.[4]
-
Animal Model: The specific animal model used (e.g., mice) and their characteristics (strain, weight, sex) are detailed in the original study.
-
Compound Administration: Test compounds or a reference standard (e.g., Gabapentin) are administered to the animals, typically via intraperitoneal injection.
-
Induction of Seizures: After a specific period, pentylenetetrazole (PTZ) is injected subcutaneously to induce seizures.
-
Observation: Animals are observed for a set period for the onset of clonic and tonic seizures. The percentage of animals protected from seizures is recorded.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate key concepts and workflows related to the biological evaluation of these compounds.
Experimental workflow for the evaluation of novel derivatives.
Simplified PPAR signaling pathway activated by dual agonists.
References
- 1. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | 161659-80-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants | European Journal of Chemistry [eurjchem.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
A Comparative Guide to Direct vs. Indirect Methods for Chiral HPLC Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations, which can be broadly categorized into direct and indirect methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your analytical needs.
At a Glance: Direct vs. Indirect Chiral HPLC
| Feature | Direct Method | Indirect Method |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions. | Enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form stable diastereomers, which are then separated on a standard achiral HPLC column. |
| Primary Advantage | Simpler sample preparation, reduced risk of racemization during derivatization, and potential for preparative scale separations. | Utilizes common and less expensive achiral columns, can enhance sensitivity with fluorescent CDAs, and the elution order is predictable.[1] |
| Primary Disadvantage | CSPs can be expensive, and method development can be a trial-and-error process. | Requires a derivatization step which adds complexity and time, the purity of the CDA is critical, and excess reagent may interfere with the separation.[1] |
| Typical Analytes | Broad applicability to a wide range of chiral compounds, including pharmaceuticals, amino acids, and agrochemicals. | Analytes must possess a suitable functional group (e.g., amine, hydroxyl, carboxyl) for derivatization. |
Quantitative Performance Comparison
The choice between direct and indirect methods often depends on the specific analytical goals, such as required resolution, sensitivity, and sample throughput. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of a Direct and Indirect Method for the Enantioseparation of trans-4-hydroxy-2-nonenoic acid (HNEA)
| Parameter | Direct Method (Chiralpak AD-RH) | Indirect Method (Derivatization with ANPAD) |
| Resolution (Rs) | Baseline separation | 2.26 |
| Limit of Quantification (LOQ) | Lower | Higher |
| Precision (RSD of injection at LOQ) | < 5% | < 9% |
| Precision (RSD of racemic mixture ER) | 50.2 ± 0.2 | 50.2 ± 0.7 |
Source: Adapted from a study on the direct and indirect RP-HPLC methods for the separation of HNEA enantiomers.[2]
Table 2: General Comparison of Methods for Chiral Amino Acid Analysis
| Method | Stationary Phase | Derivatization Required? | Key Advantages | Key Disadvantages |
| Direct | Chiral (e.g., Crown ether, Macrocyclic glycopeptide) | No | Robust, efficient for a wide range of underivatized amino acids. | CSPs can be expensive. |
| Indirect | Achiral (e.g., C18) | Yes (e.g., Marfey's reagent) | High sensitivity (especially with fluorescent CDAs), suitable for trace analysis in complex matrices. | Derivatization adds complexity and potential for side reactions. |
Source: Adapted from a comprehensive guide to determining enantiomeric purity of chiral amino acids via HPLC.[3]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for direct and indirect chiral HPLC separations and the logical considerations for method selection.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy: Drugs Derived from 1-Benzylpyrrolidine-3-Carboxylic Acid
Researchers and drug development professionals are constantly seeking novel scaffolds for therapeutic agents. One such scaffold, 1-benzylpyrrolidine-3-carboxylic acid, has given rise to promising drug candidates targeting distinct therapeutic areas, including metabolic diseases and oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two classes of drugs derived from this core structure: dual PPARα/γ agonists for type 2 diabetes and caspase-3 activators for cancer therapy.
This analysis highlights the crucial interplay between laboratory-based assays and animal model studies in predicting the therapeutic potential of novel chemical entities. We will delve into the quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways for representative compounds from each class.
Dual PPARα/γ Agonists: Targeting Metabolic Disease
A series of 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent dual agonists of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are key regulators of glucose and lipid metabolism, making them attractive targets for the treatment of type 2 diabetes. One promising compound from this series, referred to as Compound 4i , has demonstrated significant efficacy in both in vitro and in vivo models.
In Vitro vs. In Vivo Efficacy of Compound 4i
The following table summarizes the quantitative data comparing the in vitro potency of Compound 4i with its in vivo efficacy in a diabetic mouse model.
| Parameter | In Vitro Efficacy (Compound 4i) | In Vivo Efficacy (Compound 4i) | Control/Comparator |
| Target | PPARα / PPARγ | Diabetic db/db Mice | Vehicle |
| Metric | EC50 (nM) | % Reduction in Fasting Blood Glucose / Triglycerides | Baseline |
| Result | PPARα: 3 nM / PPARγ: 62 nM | Glucose: ~50% reduction / Triglycerides: ~45% reduction (at 10 mg/kg/day) | No significant change |
Experimental Protocols
In Vitro: PPAR Transactivation Assay
The in vitro potency of Compound 4i was determined using a cell-based PPAR transactivation assay. The general protocol is as follows:
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently transfected with expression plasmids for chimeric human PPARα-Gal4 or PPARγ-Gal4 receptors and a luciferase reporter plasmid containing a Gal4 upstream activating sequence.
-
Compound Treatment: Transfected cells are treated with varying concentrations of Compound 4i or a reference agonist for 24 hours.
-
Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 values, representing the concentration of the compound that elicits a half-maximal response, are calculated from the dose-response curves.
In Vivo: Efficacy Study in db/db Mice
The in vivo antidiabetic efficacy of Compound 4i was evaluated in a well-established model of type 2 diabetes, the db/db mouse. The protocol is outlined below:
-
Animal Model: Male db/db mice, which are genetically diabetic, are used for the study.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Dosing: Compound 4i is administered orally once daily at a dose of 10 mg/kg for a specified period (e.g., 14 days). A control group receives the vehicle.
-
Blood Glucose and Triglyceride Measurement: Fasting blood glucose and triglyceride levels are measured at baseline and at the end of the treatment period.
-
Data Analysis: The percentage reduction in fasting blood glucose and triglyceride levels is calculated for the treated group and compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPAR signaling pathway and the experimental workflow for evaluating PPAR agonists.
Caspase-3 Activating Anticancer Agents
Another class of compounds derived from the 1-benzylpyrrolidine scaffold, specifically 1-benzylpyrrolidin-3-ol analogues, has been investigated for its potential in cancer therapy. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
In Vitro Efficacy of Lead Compounds 5j and 5p
A study by Naqvi et al. evaluated a series of these analogues and identified two lead compounds, 5j and 5p , with selective cytotoxicity towards the human leukemia cell line HL-60.[1]
| Parameter | In Vitro Efficacy (Compound 5j) | In Vitro Efficacy (Compound 5p) |
| Target Cell Line | HL-60 (Human Leukemia) | HL-60 (Human Leukemia) |
| Metric | IC50 (µM) | IC50 (µM) |
| Result | ~10 µM | ~10 µM |
Note: As of the time of this publication, in vivo efficacy data for compounds 5j and 5p in animal tumor models were not publicly available. A direct in vitro to in vivo comparison for these specific compounds is therefore not possible at this time.
Experimental Protocol
In Vitro: MTT Cell Viability Assay
The cytotoxic effects of the 1-benzylpyrrolidin-3-ol analogues were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Signaling Pathway
The following diagram illustrates the simplified caspase-3 mediated apoptosis pathway initiated by an anticancer agent.
References
Revolutionizing Pyrrolidine Synthesis: A Comparative Analysis of Novel Catalytic Methods Against Traditional Approaches
The pyrrolidine ring, a cornerstone of numerous pharmaceuticals and natural products, is the subject of intense synthetic innovation. This guide offers a detailed comparison of a cutting-edge iridium-catalyzed reductive amination method against established synthetic routes, providing researchers, scientists, and drug development professionals with a comprehensive benchmark based on quantitative data and detailed experimental protocols.
The synthesis of pyrrolidine derivatives, critical scaffolds in medicinal chemistry, has traditionally relied on methods such as the functionalization of existing pyrrolidine rings derived from natural sources like proline.[1] While effective, these classical approaches can be lengthy and may offer limited scope for structural diversification. In the quest for greater efficiency, atom economy, and molecular diversity, modern synthetic chemistry has ushered in novel catalytic strategies. This guide focuses on a direct comparison between a recently developed iridium-catalyzed successive reductive amination of diketones for the synthesis of N-aryl-substituted pyrrolidines and other established methods, including multicomponent reactions (MCRs) and [3+2] cycloadditions.[2][3][4]
Performance Benchmark: A Quantitative Comparison
The efficacy of a synthetic method is best evaluated through quantitative metrics such as chemical yield, stereoselectivity, and reaction conditions. The following tables provide a structured comparison of the novel iridium-catalyzed method with established alternatives for the synthesis of functionalized pyrrolidines.
Table 1: Synthesis of N-Aryl-Substituted Pyrrolidines
| Method | Key Reagents & Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| New: Ir-Catalyzed Reductive Amination | 2,5-Hexanedione, Aniline, [Cp*IrCl2]2 (1 mol%), Formic Acid, Water, 80 °C, 12 h | 2,5-Dimethyl-1-phenylpyrrolidine | 95 | N/A | [2] |
| Established: Classical Reductive Amination | 2,5-Hexanedione, Aniline, NaBH(OAc)3, DCE, rt, 16 h | 2,5-Dimethyl-1-phenylpyrrolidine | ~85 (Typical) | N/A | [5] |
Table 2: Synthesis of Highly Substituted Pyrrolidines
| Method | Key Reagents & Conditions | Product Scope | Yield Range (%) | Diastereomeric Ratio (d.r.) | Reference |
| New: Ir-Catalyzed [3+2] Cycloaddition | Amides, Alkenes, Vaska's Complex (1 mol%), TMDS, Toluene, rt, 16 h | Polysubstituted Pyrrolidines | 50-95 | High to Excellent | [6][7] |
| Established: Ag-Catalyzed [3+2] Cycloaddition | Iminoesters, Acrylates, Ag2O/CA-AA-Amidphos, Toluene, rt, 24 h | C4-Ester-Quaternary Pyrrolidines | High | Excellent | [8] |
| Established: Multicomponent Reaction (MCR) | Aldehydes, Amino Esters, Alkenes | Densely Substituted Pyrrolidines | 63-90 | High | [9] |
Experimental Workflows and Logical Relationships
To visually delineate the procedural flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key steps involved in both the novel and established methods.
Caption: Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. mdpi.com [mdpi.com]
- 6. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Guide to Pyrrolidine-Based Compounds
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities. Among these, a significant number of pyrrolidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, making them a focal point for anticancer drug discovery. This guide provides a comparative analysis of the cytotoxic profiles of different classes of pyrrolidine-based compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various pyrrolidine-based compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this assessment. The following table summarizes the IC50 values for several distinct classes of pyrrolidine derivatives, highlighting the influence of structural modifications on their cytotoxic potency.
| Compound Class | Compound/Series | Substitution Pattern | Cell Line | IC50 (µM) |
| 3-Alkyl-Pyrrolidine-2,5-Diones | Pyrazoline-substituted hybrids | Various pyrazoline substitutions | MCF-7 | 0.42 - 0.78[1] |
| Compound 5i | Bromide and para-hydroxyl groups | MCF-7 | 1.496[1] | |
| Compound 5l | Bromide, meta-methoxy, and para-hydroxyl groups | MCF-7 | 1.831[1] | |
| Les-6287 | Pyrrolidinedione–thiazolidinone hybrid | MCF-7 | 1.43 (48h)[1] | |
| Les-6287 | Pyrrolidinedione–thiazolidinone hybrid | MDA-MB-231 | 1.37 (48h)[1] | |
| Les-6287 | Pyrrolidinedione–thiazolidinone hybrid | T-47D | 1.74 (48h)[1] | |
| Polysubstituted Pyrrolidines | Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues (37e) | Thiophene-containing derivative | MCF-7 | 17[2] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues (37e) | Thiophene-containing derivative | HeLa | 19[2] | |
| Tetrazolopyrrolidine-1,2,3-triazole analogue (7a) | - | HeLa | 0.32[3] | |
| Tetrazolopyrrolidine-1,2,3-triazole analogue (7i) | - | HeLa | 1.80[3] | |
| Pyrrolidine-Hydrazone Derivatives | Pyrrolidinone-hydrazone derivative (13) | 5-nitrothiophene moiety | IGR39 | 2.50 |
| Pyrrolidinone-hydrazone derivative (13) | 5-nitrothiophene moiety | PPC-1 | 3.63 | |
| Pyrrolidinone-hydrazone derivative (13) | 5-nitrothiophene moiety | MDA-MB-231 | 5.10 | |
| Pyrrolidinone-hydrazone derivative (13) | 5-nitrothiophene moiety | Panc-1 | 5.77 | |
| Pyrrolidinone-hydrazone derivative (14) | Indole moiety | IGR39 | 10.40 | |
| Pyrrolidinone-hydrazone derivative (14) | Indole moiety | PPC-1 | 19.77 |
Experimental Protocols
The evaluation of cytotoxicity is a critical component in the assessment of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely employed colorimetric method to determine cell viability and serves as a standard protocol for generating the data presented above.
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer cells are harvested during their exponential growth phase.
-
A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined optimal density.
-
The plates are incubated for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment and recovery.
2. Compound Treatment:
-
The pyrrolidine-based compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions are prepared from the stock solutions in a complete culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing various concentrations of the test compounds.
-
Control wells are included: a vehicle control (medium with the solvent) and an untreated control (fresh medium only).
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
4. MTT Addition and Incubation:
-
After the treatment incubation, the culture medium is removed.
-
A fresh, serum-free medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
5. Solubilization of Formazan:
-
The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
6. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several pyrrolidine-based compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The signaling pathways involved often include the inhibition of key survival pathways and the activation of pro-apoptotic cascades.
VEGFR-2 Signaling Pathway Inhibition
Certain 3-alkyl-pyrrolidine-2,5-dione derivatives have been suggested to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to cell death.
References
Safety Operating Guide
Proper Disposal of 1-benzylpyrrolidine-3-carboxylic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-benzylpyrrolidine-3-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazard profile and follow established protocols for its disposal. This compound is classified as an acute oral toxicant (Category 4) and a skin sensitizer. Improper disposal can lead to health risks and environmental contamination.
I. Hazard Profile and Safety Information
Before handling or disposing of this compound, it is crucial to understand its associated hazards. The following table summarizes key safety information.
| Identifier | Information |
| CAS Number | 5731-18-0 |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| Precautionary Statements | P280, P301 + P312 + P330, P302 + P352, P501 |
| Storage Class | 11 (Combustible Solids) |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) |
II. Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][2] Do not discharge this chemical into drains, waterways, or the soil.[1]
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of dust formation, use a respirator.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
For spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it into a suitable disposal container.[1]
3. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Waste Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[1][2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using appropriate cleaning agents.
-
Wash hands thoroughly after handling.[1]
III. Emergency Procedures
In the event of accidental release or exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
